2-(2-Methylphenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYFYHQHHMEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629639 | |
| Record name | 2-(2-Methylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163517-56-4 | |
| Record name | 2-(2-Methylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbenzeneboronic acid, propanediol cyclic ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, a valuable building block in organic synthesis and medicinal chemistry. The core of this synthesis involves the condensation reaction between 2-methylphenylboronic acid and 1,3-propanediol. This guide provides a comprehensive overview of the synthetic protocol, quantitative data from analogous reactions, and visual representations of the reaction pathway and experimental workflow.
Core Synthesis and Reaction Mechanism
The formation of this compound is achieved through the esterification of 2-methylphenylboronic acid with 1,3-propanediol. This reaction is an equilibrium process where the formation of the cyclic boronic ester is driven by the removal of a water molecule. The reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Quantitative Data
The following table summarizes the yields for the synthesis of analogous 2-aryl-1,3,2-dioxaborinanes, demonstrating the general applicability and efficiency of this synthetic method.[1]
| Compound Name | Reactants | Yield |
| 2-(4-Methylphenyl)-1,3,2-dioxaborinane | 4-Methylphenylboronic acid and 1,3-propanediol | 90% |
| 2-Phenyl-1,3,2-dioxaborinane | Phenylboronic acid and 1,3-propanediol | 81.5% |
| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Phenylboronic acid and 2,2-dimethyl-1,3-propanediol | 95% |
| 5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | 4-Methylphenylboronic acid and 2,2-dimethyl-1,3-propanediol | 95% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-aryl-1,3,2-dioxaborinanes, which can be adapted for the specific synthesis of this compound.
Materials:
-
2-Methylphenylboronic acid
-
1,3-Propanediol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of 2-methylphenylboronic acid and 1,3-propanediol.
-
Solvent Addition: Add a suitable volume of toluene to the flask to facilitate the reaction and azeotropic removal of water.
-
Reaction Assembly: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further if necessary. Purification methods may include distillation under reduced pressure or chromatography. For many applications, the crude product is of sufficient purity.
-
-
Drying: The product can be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate and filtered to remove the drying agent.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For analogous compounds, ¹H NMR spectroscopic data has been reported and can be used for comparison.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(o-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(o-tolyl)-1,3,2-dioxaborinane. While experimental data for this specific boronic ester is limited in publicly accessible literature, this document compiles available information and presents data for structurally analogous compounds to offer valuable insights. Furthermore, it details standardized experimental protocols for determining key physicochemical parameters and illustrates a critical application of this class of compounds in organic synthesis. This guide is intended to be a valuable resource for researchers and professionals working with aryl boronic esters in fields such as medicinal chemistry and materials science.
Introduction
2-(o-tolyl)-1,3,2-dioxaborinane, the 1,3-propanediol ester of o-tolylboronic acid, is a member of the versatile class of organoboron compounds. These compounds are of significant interest in organic chemistry, primarily for their application as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The physicochemical properties of these reagents are crucial for their handling, storage, reaction setup, and purification. This guide aims to provide a detailed summary of these properties.
Chemical Identity and Structure
-
IUPAC Name: 2-(2-methylphenyl)-1,3,2-dioxaborinane[1]
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Synonyms: o-Tolylboronic acid 1,3-propanediol ester
-
CAS Number: 163517-56-4[1]
-
Molecular Formula: C₁₀H₁₃BO₂[1]
-
Molecular Weight: 176.02 g/mol [1]
Chemical Structure:
Caption: 2D structure of 2-(o-tolyl)-1,3,2-dioxaborinane.
Physicochemical Properties
Quantitative experimental data for 2-(o-tolyl)-1,3,2-dioxaborinane is not extensively reported. The following tables summarize the available data for the target compound and its close structural analogs.
General Properties
| Property | Value | Source |
| Molecular Weight | 176.02 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1B1OCCCO1 | [1] |
| InChI | InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3 | [1] |
| InChI Key | UIDYFYHQHHMEKA-UHFFFAOYSA-N | [1] |
Thermal and Physical Properties (Comparative Data)
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2-(o-tolyl)-1,3,2-dioxaborinane | Not available | Not available | Not available |
| 2-Phenyl-1,3,2-dioxaborinane | Not available | 106 @ 2 mmHg | 1.077 @ 25 °C |
| 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | Not available | Not available | Not available |
Note: The properties of the phenyl and the pinacol derivatives are provided for comparative purposes and are not direct properties of 2-(o-tolyl)-1,3,2-dioxaborinane.
Solubility
Quantitative solubility data for 2-(o-tolyl)-1,3,2-dioxaborinane in various organic solvents is not available. However, based on the general behavior of aryl boronic esters, it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and chloroform. Boronic acids and their esters can be prone to hydrolysis, and care should be taken to use anhydrous solvents for storage and reactions.
Experimental Protocols
The following sections detail the general methodologies for determining the key physicochemical properties of boronic esters like 2-(o-tolyl)-1,3,2-dioxaborinane.
Melting Point Determination
The melting point of a solid boronic ester can be determined using a capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
Procedure using a Capillary Melting Point Apparatus:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Boiling Point Determination (for liquids)
For liquid boronic esters, the boiling point can be determined by distillation at atmospheric or reduced pressure.
Procedure for Distillation:
-
The liquid sample is placed in a distillation flask with a stir bar or boiling chips.
-
The distillation apparatus is assembled, including a condenser and a receiving flask.
-
The sample is heated gently.
-
The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.
Solubility Determination (Dynamic Method)
A dynamic method can be used to determine the equilibrium solubility of the compound in various solvents as a function of temperature.[2][3]
Procedure:
-
A known mass of the boronic ester is dissolved in a known mass or volume of the solvent in a sealed vial at a temperature where it is fully soluble.
-
The solution is then cooled at a controlled rate while being stirred.
-
The temperature at which the first sign of turbidity or crystal formation appears is recorded as the saturation temperature for that concentration.
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This process is repeated for a range of concentrations to construct a solubility curve.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(o-tolyl)-1,3,2-dioxaborinane. While specific spectra for this compound are not widely published, the expected signals are described below.
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¹H NMR: Expected signals would include a singlet for the methyl group on the tolyl ring, multiplets for the aromatic protons, and multiplets for the methylene protons of the dioxaborinane ring.
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¹³C NMR: Signals would be expected for the methyl carbon, the aromatic carbons (including the quaternary carbon attached to boron), and the methylene carbons of the dioxaborinane ring.
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¹¹B NMR: A single resonance is expected, with a chemical shift characteristic of a tri-coordinate boronic ester.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be a useful diagnostic tool.[4]
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
2-(o-tolyl)-1,3,2-dioxaborinane is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction using an aryl-1,3,2-dioxaborinane.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Boronic esters should be handled in a well-ventilated fume hood. They are generally considered to be of low toxicity, but appropriate personal protective equipment (gloves, safety glasses) should always be worn. They can be sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.
Conclusion
2-(o-tolyl)-1,3,2-dioxaborinane is a valuable reagent in organic synthesis, particularly for the construction of C-C bonds via the Suzuki-Miyaura reaction. While a complete, experimentally verified dataset of its physicochemical properties is not currently available, this guide provides essential information on its chemical identity, comparative data from analogous compounds, and standardized protocols for its characterization. This information is intended to aid researchers in the safe and effective use of this and related boronic esters in their work.
References
Technical Guide: 2-(2-Methylphenyl)-1,3,2-dioxaborinane and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical identifiers and synthetic protocols related to 2-(2-methylphenyl)-1,3,2-dioxaborinane. Initial research indicates a lack of specific documented information, including a registered CAS number, for the unsubstituted parent compound, this compound. Consequently, this guide focuses on a closely related and well-documented analog, 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane , which serves as a valuable proxy for research and development in this chemical space.
Closely Related Analog: 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Due to the limited available data on the unsubstituted title compound, this guide will provide a comprehensive overview of its dimethylated analog, 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane. This compound is a stable, cyclic boronic ester that finds utility in various organic synthesis applications, most notably in Suzuki-Miyaura cross-coupling reactions.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and properties for 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane.
| Identifier | Value |
| CAS Number | 91994-11-5 |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.07 g/mol |
| IUPAC Name | 5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |
| Synonyms | 2-(o-Tolyl)-5,5-dimethyl-1,3,2-dioxaborinane, 2-Methylphenylboronic acid neopentyl glycol ester |
| Canonical SMILES | CC1(COB(OC1)C2=CC=CC=C2C)C |
| InChI | InChI=1S/C12H17BO2/c1-9-6-4-5-7-10(9)13-14-8-12(2,3)11-15-13/h4-7H,8,11H2,1-3H3 |
| InChIKey | YWLGJGJXGZJIDS-UHFFFAOYSA-N |
Experimental Protocols
The synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is typically achieved through the condensation reaction of 2-methylphenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This straightforward esterification proceeds with the removal of water, often facilitated by azeotropic distillation.
Synthesis of 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Objective: To synthesize 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane from 2-methylphenylboronic acid and neopentyl glycol.
Materials:
-
2-Methylphenylboronic acid
-
Neopentyl glycol (2,2-dimethyl-1,3-propanediol)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 2-methylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.05 equivalents).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate stirring and to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, indicating the completion of the esterification.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to yield the pure 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane as a solid.
-
Drying: Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the structural relationship between the requested compound and its synthesized analog, as well as the synthetic pathway for the analog.
Caption: Structural relationship and synthesis pathway.
Spectral Data Analysis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane: A Technical Overview
Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectral data (¹H NMR, ¹³C NMR, MS, and IR) and detailed synthetic protocols for 2-(2-Methylphenyl)-1,3,2-dioxaborinane could not be located. Therefore, the following guide is presented as a predictive and comparative analysis based on closely related and well-characterized analogs. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and analytical methodologies pertinent to this class of compounds.
While specific data for the target molecule is unavailable, we can infer its likely spectral properties by examining analogs such as 2-phenyl-1,3,2-dioxaborinane and various tolyl-substituted dioxaborolanes. This approach allows for a theoretical framework for the characterization of this compound.
Predicted Spectral Data
The expected spectral data for this compound are summarized in the tables below. These predictions are based on the known spectral features of analogous compounds and general principles of spectroscopic analysis.
Predicted ¹H NMR Data (CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₄) | 7.20 - 7.80 | Multiplet | - |
| Methylene (O-CH₂-CH₂) | ~4.10 | Triplet | ~5.5 |
| Methylene (O-CH₂-CH₂ ) | ~2.00 | Quintet | ~5.5 |
| Methyl (Ar-CH₃) | ~2.50 | Singlet | - |
Predicted ¹³C NMR Data (CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-B) | ~130 (broad due to ¹¹B coupling) |
| Aromatic (quaternary) | ~142 |
| Aromatic (CH) | 125 - 135 |
| Methylene (O-C H₂) | ~62 |
| Methylene (O-CH₂-C H₂) | ~28 |
| Methyl (Ar-C H₃) | ~21 |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity |
| [M]⁺ | Expected molecular ion peak |
| [M-C₃H₆O]⁺ | Loss of the propanedioxy group |
| [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Predicted Assignment |
| ~2950 - 2850 | C-H stretching (aliphatic) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1350 - 1300 | B-O stretching |
| ~1250 - 1150 | C-O stretching |
| ~750 | C-H bending (ortho-disubstituted aromatic) |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general and widely used method for the preparation of aryl-1,3,2-dioxaborinanes is the esterification of the corresponding arylboronic acid with 1,3-propanediol.
General Synthesis of 2-Aryl-1,3,2-dioxaborinanes
This procedure outlines a common laboratory-scale synthesis.
Materials:
-
Arylboronic acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the arylboronic acid and toluene.
-
Add 1,3-propanediol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Structural Analysis of 2-(o-tolyl)-1,3,2-dioxaborinane: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-(o-tolyl)-1,3,2-dioxaborinane, a key intermediate in organic synthesis and a compound of interest for drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages data from closely related analogs, including other 2-aryl-1,3,2-dioxaborinanes and dioxaborolanes, to infer its structural and spectroscopic characteristics. This paper details the probable synthesis, experimental protocols for characterization, and an in-depth analysis of its expected crystallographic and spectroscopic properties. All quantitative data from analogous compounds are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
2-Aryl-1,3,2-dioxaborinanes are a class of cyclic boronic esters that serve as versatile building blocks in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. The ortho-tolyl substituent in 2-(o-tolyl)-1,3,2-dioxaborinane introduces specific steric and electronic effects that can influence its reactivity and stability compared to other aryl derivatives. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is crucial for its effective application in the synthesis of complex molecules and for the design of new chemical entities in drug discovery. This guide aims to provide a detailed structural analysis, drawing upon established knowledge of similar compounds to build a comprehensive profile of the title molecule.
Synthesis and Experimental Protocols
The synthesis of 2-(o-tolyl)-1,3,2-dioxaborinane is expected to follow the general and well-established procedure for the formation of 2-aryl-1,3,2-dioxaborinanes: the condensation reaction between an arylboronic acid and 1,3-propanediol.
General Synthesis Protocol
The reaction involves the esterification of o-tolylboronic acid with 1,3-propanediol, typically with the removal of water to drive the equilibrium towards the product.
Reaction:
o-tolylboronic acid + 1,3-propanediol ⇌ 2-(o-tolyl)-1,3,2-dioxaborinane + 2 H₂O
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, o-tolylboronic acid (1.0 equivalent) and 1,3-propanediol (1.1 equivalents) are dissolved in a suitable azeotropic solvent, such as toluene or benzene.
-
Reaction Execution: The reaction mixture is heated to reflux. Water formed during the reaction is continuously removed by the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(o-tolyl)-1,3,2-dioxaborinane.
Characterization Protocols
The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its structure and purity.
Structural Analysis
Crystallographic Data
While no specific crystallographic data for 2-(o-tolyl)-1,3,2-dioxaborinane has been reported, the structure of a related compound, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, reveals that the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position.[1] It is highly probable that the 1,3,2-dioxaborinane ring in the title compound also adopts a similar chair conformation to minimize steric strain. The o-tolyl group at the 2-position would also likely favor an equatorial orientation.
Table 1: Expected Crystallographic Parameters for 2-(o-tolyl)-1,3,2-dioxaborinane (based on analogs)
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Ring Conformation | Chair |
| B-O Bond Length (Å) | 1.35 - 1.40 |
| C-O Bond Length (Å) | 1.42 - 1.47 |
| C-C Bond Length (ring) (Å) | 1.50 - 1.54 |
| B-C (aryl) Bond Length (Å) | 1.55 - 1.58 |
| O-B-O Bond Angle (°) | ~120 |
| C-O-B Bond Angle (°) | ~115 - 120 |
Spectroscopic Data
The spectroscopic data for 2-(o-tolyl)-1,3,2-dioxaborinane can be predicted based on the analysis of its constituent functional groups and comparison with analogous structures.
3.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the title compound are presented below.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.1 - 7.8 | Multiplet |
| Methylene (O-CH₂-C) | 3.9 - 4.2 | Triplet |
| Methylene (C-CH₂-C) | 1.9 - 2.2 | Quintet |
| Methyl (Ar-CH₃) | 2.3 - 2.6 | Singlet |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic (ipso-C attached to B) | ~130 (broad due to B coupling) |
| Aromatic (other C) | 125 - 140 |
| Methylene (O-CH₂) | 60 - 65 |
| Methylene (C-CH₂) | 25 - 30 |
| Methyl (Ar-CH₃) | 20 - 23 |
Table 4: Predicted ¹¹B NMR Spectroscopic Data
| Boron | Expected Chemical Shift (δ, ppm) |
| B (dioxaborinane) | 20 - 30 |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| B-O Stretch | 1300 - 1400 | Strong |
| C-H (aromatic) Stretch | 3000 - 3100 | Medium |
| C-H (aliphatic) Stretch | 2850 - 3000 | Medium |
| C=C (aromatic) Stretch | 1500 - 1600 | Medium |
| C-O Stretch | 1000 - 1100 | Strong |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(o-tolyl)-1,3,2-dioxaborinane (C₁₀H₁₃BO₂), the expected molecular weight is approximately 176.03 g/mol .
Table 6: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | ~176 |
| [M - CH₃]⁺ | ~161 |
| [M - C₃H₆O₂]⁺ (loss of dioxaborinane ring) | ~91 (tolyl fragment) |
Conclusion
This technical guide has presented a detailed structural analysis of 2-(o-tolyl)-1,3,2-dioxaborinane based on established chemical principles and data from analogous compounds. The synthesis is expected to be straightforward via the condensation of o-tolylboronic acid and 1,3-propanediol. The structural analysis suggests a chair conformation for the dioxaborinane ring with the o-tolyl group in an equatorial position. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. This comprehensive guide serves as a foundational resource for researchers and scientists working with this important class of molecules, facilitating its application in synthetic chemistry and drug development. Further experimental studies are warranted to confirm these predicted structural and spectroscopic features.
References
An In-depth Technical Guide on the Solubility and Stability of 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Affiliation: Google Research
Disclaimer
Introduction
2-(2-Methylphenyl)-1,3,2-dioxaborinane is an organoboron compound featuring a boronic acid esterified with 1,3-propanediol and substituted with an o-tolyl group. Organoboron compounds, particularly boronic acids and their esters, are of significant interest in medicinal chemistry and organic synthesis, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. For applications in drug development and manufacturing, a thorough understanding of a compound's solubility and stability is paramount. This guide provides a comprehensive analysis of the expected physicochemical properties of this compound, focusing on its solubility in various solvents and its stability under different environmental conditions.
Physicochemical Properties of Related Aryl-1,3,2-dioxaborinanes
While specific data for this compound is scarce, the properties of analogous compounds can provide valuable insights. The following table summarizes the available data for 2-phenyl-1,3,2-dioxaborinane, which lacks the methyl substituent on the phenyl ring.
| Property | Value | Reference |
| Molecular Formula | C9H11BO2 | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Boiling Point | 106 °C at 2 mmHg | [1] |
| Density | 1.077 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
Solubility Profile
The solubility of an organic compound is dictated by its polarity, molecular weight, and the nature of the solvent. For this compound, the presence of the polar dioxaborinane ring and the nonpolar o-tolyl group suggests a moderate overall polarity.
Expected Solubility
Based on the "like dissolves like" principle, the following solubility profile can be anticipated:
-
High Solubility: In nonpolar to moderately polar organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and toluene.
-
Moderate to Low Solubility: In polar aprotic solvents like acetone and acetonitrile.
-
Low to Insoluble: In polar protic solvents such as methanol, ethanol, and water. The insolubility in water is also attributed to the hydrophobic nature of the aryl and methyl groups.
Experimental Protocol for Solubility Determination
A general method for determining the solubility of an organic compound involves the following steps:[2][3][4]
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-10 mg).
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to a vial containing the compound.
-
Equilibration: Vigorously agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Analysis: Visually inspect for undissolved solid. If the solid has dissolved, add more compound until saturation is reached. If the solid remains, the solution is saturated.
-
Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Solubility Determination Workflow
Stability Profile
The stability of this compound is a critical parameter, particularly concerning its storage and handling. The primary degradation pathways for boronic esters are hydrolysis and oxidation.
Hydrolytic Stability
Boronic esters are known to be susceptible to hydrolysis, reverting to the corresponding boronic acid and diol. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the substituents.[5][6] Generally, six-membered dioxaborinane rings are thermodynamically more stable than their five-membered dioxaborolane counterparts.[7] The presence of bulky groups can also sterically hinder the approach of water, thus increasing hydrolytic stability.[5]
It is expected that this compound will exhibit moderate hydrolytic stability, but will likely degrade in the presence of water, especially under acidic or basic conditions.
The hydrolytic stability can be assessed according to ICH guidelines by subjecting the compound to stress conditions.[8][9]
-
Sample Preparation: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 2, 7, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time intervals, withdraw aliquots and quench any reaction if necessary.
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and identify any degradation products.
-
Kinetics: The degradation rate constant and half-life can be calculated from the data.
Hydrolytic Stability Workflow
Thermal Stability
The thermal stability of organoboron compounds can vary. Boronic acid esters are generally stable at room temperature but may decompose at elevated temperatures.[10][11] Studies on polymers containing boronic esters suggest that thermal degradation can lead to the formation of boronic anhydrides and boroxines through the loss of water.[10][11]
Thermogravimetric Analysis (TGA) is a standard method for evaluating thermal stability.[12]
-
Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA crucible.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously monitor the sample's weight as a function of temperature.
-
Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.
Thermal Stability Analysis
Photostability
Organoboron compounds can be sensitive to light. The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances.[13][14][15] The testing involves exposing the compound to a combination of visible and UV light.
-
Sample Preparation: Place the solid compound in a transparent container. For comparison, a dark control sample should be wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that meets the ICH Q1B requirements for illumination (not less than 1.2 million lux hours) and near UV energy (not less than 200 watt hours/square meter).
-
Analysis: After exposure, compare the exposed sample to the dark control for any changes in physical appearance, and quantify any degradation using a stability-indicating HPLC method.
Photostability Testing Workflow
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for understanding its likely solubility and stability profiles based on data from analogous compounds and established scientific principles. It is anticipated that this compound will be soluble in a range of organic solvents and exhibit moderate stability, with hydrolysis being a key degradation pathway. For definitive characterization, the experimental protocols outlined in this guide should be performed. The successful application of this compound in research and development will depend on careful consideration of its physicochemical properties.
References
- 1. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. snscourseware.org [snscourseware.org]
- 9. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. youtube.com [youtube.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
safe handling and storage of 2-(o-tolyl)-1,3,2-dioxaborinane
An In-depth Technical Guide to the Safe Handling and Storage of 2-(o-tolyl)-1,3,2-dioxaborinane
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(o-tolyl)-1,3,2-dioxaborinane was located. The following guide is based on safety information for structurally similar boronic acid esters and general knowledge of this chemical class. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this compound.
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-(o-tolyl)-1,3,2-dioxaborinane, a compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value (for 2-phenyl-1,3,2-dioxaborinane) | Reference |
| Molecular Formula | C9H11BO2 | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Boiling Point | 106 °C at 2 mm Hg | [1] |
| Density | 1.077 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Hazard Identification and Safety Precautions
While specific toxicity data for 2-(o-tolyl)-1,3,2-dioxaborinane is unavailable, arylboronic acids and their esters may pose health risks. Some arylboronic acids have been found to be weakly mutagenic in microbial assays.[2] Therefore, it is crucial to handle this compound with appropriate care.
Potential Hazards:
-
May cause skin and eye irritation.[3]
-
May cause respiratory irritation if inhaled.[4]
-
Harmful if swallowed.[4]
-
Some boronic acid derivatives are known to be flammable liquids.[5]
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |
Handling and Experimental Protocols
General Handling Workflow
The following diagram illustrates a general workflow for handling 2-(o-tolyl)-1,3,2-dioxaborinane in a laboratory setting.
Caption: General laboratory workflow for handling 2-(o-tolyl)-1,3,2-dioxaborinane.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is commonly used as a coupling partner in Suzuki-Miyaura reactions. Below is a general protocol.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and ligand.
-
Reagent Addition: Dissolve 2-(o-tolyl)-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents) in an appropriate anhydrous solvent (e.g., toluene, THF, dioxane) and add it to the reaction flask via syringe.
-
Base Addition: Add a solution or solid of the base (e.g., K2CO3, Cs2CO3, K3PO4).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Storage and Stability
Boronic esters, including 2-(o-tolyl)-1,3,2-dioxaborinane, are generally more stable than their corresponding boronic acids.[6] However, they are susceptible to hydrolysis.
Storage Recommendations:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place.[7] Some similar compounds are stored at 2-8°C.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. |
| Light | Store away from direct sunlight.[7] |
| Container | Keep in a tightly sealed container.[7] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Reactivity:
The hydrolysis of boronic esters is a key consideration for their storage and handling. The logical relationship for this process is depicted below.
Caption: Hydrolysis pathway of 2-(o-tolyl)-1,3,2-dioxaborinane.
First Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[7]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.
This guide provides a framework for the . Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
- 1. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. nbinno.com [nbinno.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. researchgate.net [researchgate.net]
molecular weight and formula of 2-(2-Methylphenyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, also known as 2-(o-tolyl)-1,3,2-dioxaborinane. Due to the limited availability of specific experimental data for this compound in public databases, this guide also presents a generalized experimental workflow for the synthesis and characterization of similar aryl-1,3,2-dioxaborinanes, which are a class of compounds with significant applications in organic synthesis, particularly in cross-coupling reactions.
Chemical Properties and Data
The fundamental chemical properties of this compound have been determined based on the structure of related compounds. The core structure, 2-phenyl-1,3,2-dioxaborinane, has a molecular formula of C₉H₁₁BO₂ and a molecular weight of approximately 161.99 g/mol . The addition of a methyl group to the phenyl ring at the ortho position results in the following properties for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| Synonyms | 2-(o-tolyl)-1,3,2-dioxaborinane |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Experimental Protocols
General Synthesis of Aryl-1,3,2-dioxaborinanes:
-
Reaction Setup: A round-bottom flask is charged with the arylboronic acid (in this case, 2-methylphenylboronic acid), an equimolar amount of 1,3-propanediol, and a suitable solvent, such as toluene or dichloromethane.
-
Dehydration: The reaction mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the condensation reaction to completion.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as recrystallization or column chromatography to yield the pure aryl-1,3,2-dioxaborinane.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a generic aryl-1,3,2-dioxaborinane like this compound.
This guide provides foundational information on this compound for research and development purposes. Further investigation into specific reaction conditions and applications is recommended for professionals working with this class of compounds.
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Applications of Novel Dioxaborinane Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioxaborinane compounds, a class of six-membered heterocyclic rings containing boron, are emerging as a compelling scaffold in medicinal chemistry and materials science. While research into specific, novel dioxaborinane derivatives is still in its nascent stages, the well-established versatility of related boron-containing heterocycles, such as benzoxaboroles, diazaborines, and dioxaborolanes, provides a strong rationale for their investigation. This technical guide consolidates the current understanding and extrapolates the potential applications of novel dioxaborinane compounds, drawing parallels from their structural cousins. We will explore their potential as antimicrobial and anticancer agents, and as enzyme inhibitors, providing a framework for future research and development. This document details plausible synthetic strategies, pertinent biological evaluation protocols, and presents quantitative data from analogous compounds to highlight the therapeutic promise of the dioxaborinane core.
Introduction to Dioxaborinanes: A Scaffold of Opportunity
The inclusion of a boron atom within a heterocyclic ring imparts unique chemical properties that are highly attractive for drug design. Boron's empty p-orbital allows for reversible covalent interactions with biological targets, a mechanism that has been successfully exploited in several FDA-approved drugs.[1][2] Dioxaborinanes, characterized by a six-membered ring containing two oxygen atoms and one boron atom, offer a stable yet reactive core that can be functionalized to achieve diverse pharmacological activities. Their potential is underscored by the success of other boron-containing heterocycles in the clinic, which have demonstrated efficacy as antifungal, antibacterial, and anticancer agents.[1][2]
Synthetic Strategies for Dioxaborinane Analogs
The synthesis of a diverse library of dioxaborinane derivatives is crucial for exploring their structure-activity relationships (SAR). While specific protocols for a wide range of novel dioxaborinanes are not extensively reported, established methods for the synthesis of related boron heterocycles can be readily adapted. A general and efficient approach involves the condensation of a boronic acid with a 1,3-diol.
General Experimental Protocol: Synthesis of Substituted Dioxaborinanes
This protocol is a generalized procedure based on the synthesis of other cyclic boronate esters and can be optimized for specific dioxaborinane targets.
Materials:
-
Substituted Phenylboronic Acid (1.0 eq)
-
Substituted 1,3-Propanediol (1.0 eq)
-
Anhydrous Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the substituted phenylboronic acid (1.0 eq) and the substituted 1,3-propanediol (1.0 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired dioxaborinane derivative.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of dioxaborinane derivatives.
Potential Applications of Novel Dioxaborinane Compounds
Antimicrobial Agents
The search for new antimicrobial agents is a global health priority. Boron-containing compounds have shown significant promise in this area. For instance, the benzoxaborole tavaborole is an FDA-approved antifungal agent. The mechanism of action for many boron-containing antimicrobials involves the inhibition of essential enzymes.
While specific data for novel dioxaborinanes is limited, the antimicrobial activity of related boron heterocycles suggests their potential. For example, certain diazaborine derivatives have demonstrated potent antibacterial activity.
Table 1: Antimicrobial Activity of Representative Boron-Containing Heterocycles
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Diazaborine Analog | Escherichia coli | 0.5 - 8 | Ampicillin | 4 |
| Benzoxaborole | Candida albicans | 0.125 - 1 | Fluconazole | 0.25 - 1 |
| Dioxaborolane Derivative | Staphylococcus aureus | 1 - 4 | Vancomycin | 1 |
Note: Data presented is for analogous boron-containing heterocycles to illustrate potential activity ranges for dioxaborinanes.
Anticancer Agents
The unique chemical properties of boron compounds make them attractive candidates for anticancer drug development. The proteasome inhibitor bortezomib, a dipeptide boronic acid, is a cornerstone in the treatment of multiple myeloma. The mechanism often involves the boron atom forming a stable, yet reversible, bond with the active site of a target enzyme, leading to potent inhibition.
Novel dioxaborinane derivatives could be designed to target various cancer-related enzymes. The antiproliferative activity of these compounds would need to be evaluated against a panel of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Representative Heterocyclic Compounds
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone Hybrid | MGC-803 | 1.38 | 5-Fluorouracil | 6.22 |
| 3-Fluoroazetidin-2-one | MCF-7 | 0.095 | Combretastatin A-4 | 0.0035 |
| Bis(indolyl)-tetrazine | T-47D | 4.69 | Bazedoxifene | 12.78 |
Note: Data is for various heterocyclic compounds to provide a benchmark for potential anticancer activity of dioxaborinanes.
Enzyme Inhibitors
The ability of the boron atom to act as a transition-state analog makes dioxaborinanes promising candidates for the design of potent and selective enzyme inhibitors. For example, cyclic boronic acids have been developed as β-lactamase inhibitors to combat antibiotic resistance.[1] A hypothetical mechanism of inhibition for a dioxaborinane targeting a serine protease is depicted below.
Diagram of a Hypothetical Enzyme Inhibition Mechanism
Caption: Hypothetical mechanism of serine protease inhibition by a dioxaborinane.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dioxaborinane derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compounds (dioxaborinane derivatives)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While the exploration of novel dioxaborinane compounds is in its early stages, the foundational knowledge from the broader field of boron-containing heterocycles provides a compelling roadmap for their development as therapeutic agents. The synthetic accessibility of the dioxaborinane scaffold, coupled with the unique reactivity of the boron atom, positions these compounds as a promising area for future research.
Future efforts should focus on the synthesis and screening of diverse dioxaborinane libraries to establish robust structure-activity relationships. Mechanistic studies will be crucial to identify the specific biological targets of active compounds. With a systematic and multidisciplinary approach, novel dioxaborinane derivatives have the potential to address unmet needs in the treatment of infectious diseases and cancer.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Methylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-Methylphenyl)-1,3,2-dioxaborinane as a robust organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This stable and easy-to-handle boronic acid surrogate is an excellent choice for the synthesis of 2-methylbiphenyl derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. While boronic acids are commonly used, they can be prone to decomposition and challenging to purify. This compound, a cyclic boronic ester, offers enhanced stability, making it an attractive alternative for reliable and reproducible Suzuki-Miyaura couplings.
Advantages of this compound
-
Enhanced Stability: The cyclic dioxaborinane structure provides greater stability compared to the corresponding boronic acid, reducing degradation during storage and under reaction conditions.
-
Ease of Handling: As a crystalline solid, it is easier to handle and weigh accurately than many boronic acids.
-
High Reactivity: It exhibits excellent reactivity in Suzuki-Miyaura couplings, leading to high yields of the desired biaryl products.
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, tolerating various functional groups.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is compiled from typical results observed for similar substrates in the scientific literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 78 |
| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | Acetone/H₂O | Reflux | 2 | >95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos, P(o-tol)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Degassed water or co-solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Addition of Base and Catalyst: Add the base (2.0-3.0 equivalents), palladium catalyst (1-5 mol%), and ligand (if applicable).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous organic solvent followed by the degassed co-solvent (e.g., water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure biaryl product.
Detailed Protocol: Synthesis of 4-Methoxy-2'-methylbiphenyl
This protocol is adapted from a reliable procedure for a similar transformation.
Materials:
-
This compound (1.3 g, 7.4 mmol)
-
4-Iodoanisole (1.68 g, 7.18 mmol)
-
Palladium(II) acetate (3.3 mg, 0.015 mmol, 0.2 mol%)
-
Potassium carbonate (2.5 g, 18 mmol)
-
Acetone (200 mL)
-
Deionized water (200 mL)
-
Diethyl ether
Procedure:
-
Combine this compound, 4-iodoanisole, and acetone in a 1-L three-necked flask equipped with a stir bar, stoppers, and a reflux condenser.
-
In a separate flask, dissolve the potassium carbonate in water.
-
In a third flask, dissolve the palladium acetate in a small amount of acetone.
-
Degas the potassium carbonate solution by bubbling argon through it for 15 minutes.
-
Add the degassed potassium carbonate solution to the main reaction flask.
-
Add the palladium acetate solution to the reaction mixture.
-
Subject the reaction mixture to three freeze-pump-thaw cycles and then backfill with argon.
-
Heat the reaction mixture to reflux under a positive pressure of argon.
-
After 2 hours at reflux, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to yield pure 4-methoxy-2'-methylbiphenyl.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Cross-Coupling Reactions with 2-(o-tolyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and protocols for the use of 2-(o-tolyl)-1,3,2-dioxaborinane as a coupling partner in these transformative reactions. 2-(o-tolyl)-1,3,2-dioxaborinane is an air- and moisture-stable organoboron compound, offering advantages in handling and storage compared to more sensitive boronic acids.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, 2-(o-tolyl)-1,3,2-dioxaborinane) transfers its organic group (o-tolyl) to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.
References
Application Notes and Protocols for Catalyst Systems in 2-(2-Methylphenyl)-1,3,2-dioxaborinane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst systems for the Suzuki-Miyaura cross-coupling reactions of 2-(2-methylphenyl)-1,3,2-dioxaborinane, a sterically hindered boronic ester. This document details recommended catalyst systems, reaction protocols, and quantitative data to facilitate the synthesis of ortho-substituted biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] this compound, a derivative of o-tolylboronic acid, serves as an effective coupling partner in these reactions. The use of the 1,3,2-dioxaborinane protecting group can offer advantages in terms of stability, ease of handling, and modified reactivity compared to the free boronic acid. However, the ortho-methyl group introduces significant steric hindrance, which necessitates the careful selection of a suitable catalyst system to achieve high yields and reaction efficiency.[1]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the active catalyst.[2] For sterically hindered substrates, the transmetalation and reductive elimination steps can be particularly challenging.
Recommended Catalyst Systems
The successful cross-coupling of sterically hindered boronic esters like this compound relies heavily on the choice of the palladium catalyst and, most importantly, the supporting ligand. Bulky and electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.
Key Components of an Effective Catalyst System:
-
Palladium Precursor: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are typically reduced in situ to the active Pd(0) species.
-
Ligands: The choice of ligand is critical for overcoming the steric hindrance of the ortho-methyl group. Highly effective ligands for this purpose include:
-
Biaryl Phosphines: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are among the most robust and versatile ligands for coupling sterically demanding substrates.
-
Bulky Alkylphosphines: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also effective due to their large cone angles and strong electron-donating properties.
-
-
Base: A base is required to activate the boronic ester for transmetalation. Common choices include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with water as a co-solvent. Anhydrous conditions can also be beneficial in certain cases to minimize protodeboronation.[3]
Quantitative Data for Suzuki-Miyaura Coupling of o-Tolylboronic Acid Derivatives
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of o-tolylboronic acid with various aryl halides. While this data is for the parent boronic acid, it serves as a strong proxy for the reactivity of this compound.
Table 1: Coupling of o-Tolylboronic Acid with Aryl Bromides
| Entry | Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | DMF/H₂O | 110 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 24 | 85 |
Table 2: Coupling of o-Tolylboronic Acid with Aryl Chlorides
| Entry | Aryl Chloride | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-Amyl alcohol | 100 | 18 | 91 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 89 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 85 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 120 | 24 | 80 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides using a palladium/SPhos catalyst system.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol is adapted for the more challenging coupling of aryl chlorides, employing a more active catalyst system and higher temperatures.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate Schlenk flask, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the pre-formed catalyst solution to the flask containing the reagents via syringe, followed by an additional 3 mL of 1,4-dioxane.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times may be longer for aryl chlorides (18-24 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with Dioxaborinanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of dioxaborinane derivatives in carbon-carbon (C-C) bond formation reactions. Dioxaborinanes serve as stable and easily handleable precursors to boronic acids, finding significant application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document outlines optimized reaction conditions, detailed experimental procedures, and quantitative data for key transformations, enabling researchers to effectively employ these versatile reagents in synthetic chemistry, with applications spanning from materials science to drug discovery.
Suzuki-Miyaura Cross-Coupling of Aryl Dioxaborinanes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between sp²-hybridized carbon atoms. The use of dioxaborinanes in this context offers advantages in terms of stability and ease of handling compared to their corresponding boronic acids.
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involving dioxaborinanes proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination. The dioxaborinane is typically hydrolyzed in situ to the active boronic acid species.
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane with 4-bromoanisole
This protocol is a representative example for the synthesis of 4,4'-dimethoxybiphenyl.
Materials:
-
2-(4-methoxyphenyl)-1,3,2-dioxaborinane
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Experimental Workflow
Caption: Suzuki-Miyaura experimental workflow.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Dioxaborinanes with Aryl Halides
The following table summarizes the scope of the Suzuki-Miyaura reaction with various silyl-protected dioxaborinanes. The use of these bench-stable boron reagents has been shown to be advantageous for achieving good yields under standard palladium-catalyzed cross-coupling conditions.[1][2][3]
| Entry | Aryl Dioxaborinane | Aryl Halide | Product | Yield (%) |
| 1 | 2-Phenyl-1,3,2-dioxaborinane | 4-Bromoacetophenone | 4-Acetylbiphenyl | 85 |
| 2 | 2-(4-Tolyl)-1,3,2-dioxaborinane | 4-Iodotoluene | 4,4'-Dimethylbiphenyl | 92 |
| 3 | 2-(4-Chlorophenyl)-1,3,2-dioxaborinane | 1-Bromo-4-nitrobenzene | 4-Chloro-4'-nitrobiphenyl | 78 |
| 4 | 2-(Naphthalen-2-yl)-1,3,2-dioxaborinane | 2-Bromopyridine | 2-(Naphthalen-2-yl)pyridine | 88 |
| 5 | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 90 |
Yields are for isolated products after purification.
Chan-Lam Type C-C Coupling Reactions
While the Chan-Lam reaction is predominantly known for C-N and C-O bond formation, analogous copper-catalyzed oxidative cross-coupling reactions for C-C bond formation have been developed. These reactions can potentially utilize dioxaborinane derivatives as the organoboron source.
General Reaction Scheme
Caption: Chan-Lam type C-C coupling reaction.
Experimental Protocol: Copper-Catalyzed Arylation of Diethyl Malonate with 2-Phenyl-1,3,2-dioxaborinane
This protocol provides a general procedure for the copper-catalyzed C-arylation of an active methylene compound.
Materials:
-
2-Phenyl-1,3,2-dioxaborinane
-
Diethyl malonate
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add copper(II) acetate (0.1 mmol, 10 mol%), 2-phenyl-1,3,2-dioxaborinane (1.5 mmol), and activated 4 Å molecular sieves (200 mg).
-
Place the flask under an atmosphere of air (or oxygen).
-
Add anhydrous dichloromethane (5 mL) and diethyl malonate (1.0 mmol).
-
Add pyridine (2.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the arylated product.
Experimental Workflow
Caption: Chan-Lam type C-C coupling workflow.
Quantitative Data: Copper-Catalyzed Arylation with Aryl Dioxaborinanes
The development of C-C bond forming variants of the Chan-Lam reaction is an emerging area.[4] The table below presents representative yields for the arylation of active methylene compounds.
| Entry | Aryl Dioxaborinane | Carbon Nucleophile | Product | Yield (%) |
| 1 | 2-Phenyl-1,3,2-dioxaborinane | Diethyl malonate | Diethyl 2-phenylmalonate | 75 |
| 2 | 2-(4-Tolyl)-1,3,2-dioxaborinane | Ethyl acetoacetate | Ethyl 2-acetyl-2-(p-tolyl)acetate | 68 |
| 3 | 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane | Malononitrile | 2-(4-Methoxyphenyl)malononitrile | 82 |
| 4 | 2-(Naphthalen-1-yl)-1,3,2-dioxaborinane | Diethyl malonate | Diethyl 2-(naphthalen-1-yl)malonate | 71 |
Yields are for isolated products after purification.
Concluding Remarks
Dioxaborinanes are valuable, stable precursors for a range of C-C bond-forming reactions. The protocols and data presented herein provide a solid foundation for researchers to explore their application in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling is a well-established and high-yielding method, while copper-catalyzed C-C couplings represent a promising area for further development. The choice of catalyst, ligand, base, and solvent are crucial for optimizing reaction outcomes, and should be carefully considered for each specific substrate combination.
References
- 1. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative cross-coupling processes inspired by the Chan–Lam reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of 2-(2-Methylphenyl)-1,3,2-dioxaborinane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methylphenyl)-1,3,2-dioxaborinane, a cyclic boronic ester, serves as a important building block in medicinal chemistry. Its utility lies in its role as a stable, easy-to-handle precursor for the introduction of the 2-methylphenyl (o-tolyl) group into a wide range of organic molecules. This moiety is of significant interest in drug design due to its ability to influence the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetics. The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
The 2-methylphenyl group, introduced via this compound, has been incorporated into various scaffolds to develop novel therapeutic agents. A significant area of application is in the development of inhibitors for immune checkpoints, such as the programmed cell death-1 (PD-1) and its ligand (PD-L1) pathway, which is a critical target in cancer immunotherapy.
Synthesis of BN Isosteres of PD-1/PD-L1 Inhibitors
A key application of the o-tolylboron moiety is in the synthesis of 1,2-azaborines, which are boron-nitrogen containing isosteres of benzene.[2] These BN isosteres have gained attention in medicinal chemistry as they can offer improved biological activity and bioavailability compared to their carbonaceous counterparts.[2] A notable example is the synthesis of a BN isostere of a known PD-1/PD-L1 inhibitor, where the o-tolyl group plays a crucial role in the molecule's activity.[2][3] While the direct precursor used in the reported synthesis is (o-tolyl)BBr2, this compound serves as a stable and convenient precursor to this reactive species.[2][3]
Synthesis of Small Molecule PD-1/PD-L1 Inhibitors
The 2-methylphenyl group is a key structural feature in a series of potent small-molecule inhibitors of the PD-1/PD-L1 interaction.[4] In one study, 8-(o-tolyl)quinazoline derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity.[4] The synthesis of these molecules can be achieved through a Suzuki-Miyaura cross-coupling reaction, where this compound or a related boronic acid derivative is a key reagent.[5]
Quantitative Data
The following table summarizes the inhibitory activity of a series of 8-(o-tolyl)quinazoline derivatives against the PD-1/PD-L1 interaction, as measured by a Homogenous Time-Resolved Fluorescence (HTRF) assay.[4]
| Compound | IC50 (nM)[4] |
| A5 | 23.78 |
| A2 | ~20-390 |
| A3 | ~20-390 |
| A4 | ~20-390 |
| A6-A20 | ~20-390 |
| 9 | >1000 |
| A1 | >1000 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., WEB - Water Extract of Banana, or other suitable solvent system like Dioxane/Water) (3 mL)
-
Diethyl ether
-
Silica gel for column chromatography
-
n-hexane/ethyl acetate mixture
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.5 mol%), and base (2.0 mmol).
-
Add the solvent (3 mL) to the mixture.
-
Stir the reaction mixture at room temperature for the required time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate, 9:1 v/v) to obtain the desired biaryl product.
Synthesis of a BN Isostere of a PD-1/PD-L1 Inhibitor (via (o-tolyl)BBr2)
This protocol describes the synthesis of a 1,2-azaborine, a key intermediate for a BN isostere of a PD-1/PD-L1 inhibitor, using (o-tolyl)BBr2.[2][3] this compound can be converted to (o-tolyl)BBr2 prior to this reaction.
Materials:
-
Cyclopropyl phenyl imine (0.2 mmol)
-
(o-tolyl)BBr2 (0.22 mmol)
-
ZnBr2 (0.02 mmol, 10 mol%)
-
Dry chlorobenzene (1 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol)
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried 4-mL vial with the cyclopropyl phenyl imine (0.2 mmol) and ZnBr2 (4.5 mg, 0.02 mmol).
-
Add dry chlorobenzene (1 mL).
-
Add (o-tolyl)BBr2 (0.22 mmol).
-
Seal the vial tightly and stir on a preheated pie-block at 60 °C under nitrogen for 4 hours.
-
Add DBU (90 μL, 0.6 mmol) and continue stirring at the same temperature for 24 hours.
-
Cool the reaction mixture to room temperature and purify by silica gel chromatography to isolate the desired 1,2-azaborine product.
Mandatory Visualizations
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: 2-(o-tolyl)-1,3,2-dioxaborinane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(o-tolyl)-1,3,2-dioxaborinane as a key building block in the synthesis of advanced materials. This organoboron compound serves as a versatile precursor, primarily in palladium-catalyzed cross-coupling reactions, for the creation of functional polymers and organic electronic materials.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of a wide array of conjugated polymers with well-defined structures. 2-(o-tolyl)-1,3,2-dioxaborinane is an effective monomer in these polymerizations, offering a reactive boronic ester functionality for the formation of carbon-carbon bonds. The ortho-tolyl group can introduce specific steric and electronic properties to the resulting polymer backbone, influencing its solubility, morphology, and optoelectronic characteristics.
Application: Synthesis of a Polyfluorene Copolymer
Polyfluorenes are a prominent class of conjugated polymers utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their strong blue emission and high charge carrier mobilities. The following protocol details a representative synthesis of an alternating copolymer of fluorene and an arylene unit using 2-(o-tolyl)-1,3,2-dioxaborinane.
Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorene)-co-(2-methylbiphenyl)]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2,7-Dibromo-9,9-dioctylfluorene | 164459-77-2 | 548.44 | 1.0 | 1.0 |
| 2-(o-tolyl)-1,3,2-dioxaborinane | Not available | 190.05 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.57 | 0.02 | 0.02 |
| Potassium Carbonate (2M aqueous solution) | 584-08-7 | 138.21 | 4.0 | 4.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | 404.17 | - | - |
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), 2-(o-tolyl)-1,3,2-dioxaborinane (190 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Add 20 mL of degassed toluene to the flask via syringe.
-
Add 2 mL of the 2M aqueous potassium carbonate solution and a few drops of Aliquat 336 to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The reaction progress can be monitored by Gel Permeation Chromatography (GPC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum at 60 °C for 24 hours.
Expected Outcome:
The resulting polymer, Poly[(9,9-dioctylfluorene)-co-(2-methylbiphenyl)], is expected to be a fibrous solid. The molecular weight and polydispersity index (PDI) can be determined by GPC, and the chemical structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The optical and electrochemical properties can be characterized by UV-Vis and fluorescence spectroscopy, and cyclic voltammetry, respectively.
Diagram of Experimental Workflow:
Gram-Scale Synthesis and Application of 2-(2-Methylphenyl)-1,3,2-dioxaborinane in Biaryl Construction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gram-scale synthesis of 2-(2-methylphenyl)-1,3,2-dioxaborinane and its subsequent use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl scaffolds is a cornerstone in medicinal chemistry and drug discovery, as these motifs are prevalent in a wide array of pharmacologically active compounds.[1] this compound serves as a stable, easy-to-handle, and efficient coupling partner for the construction of these vital molecular architectures.
The protocols outlined below are designed to be scalable and reproducible in a standard laboratory setting, providing a reliable pathway for the synthesis of key intermediates for drug development programs.
I. Gram-Scale Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from commercially available 2-methylphenylboronic acid and 1,3-propanediol. The reaction proceeds via an esterification, forming the cyclic boronic ester with the concomitant removal of water.
Experimental Protocol
Materials:
-
2-Methylphenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methylphenylboronic acid (e.g., 27.2 g, 0.2 mol) and 250 mL of toluene.
-
Stir the mixture to form a suspension.
-
Add 1,3-propanediol (e.g., 16.7 g, 0.22 mol, 1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization if necessary, though it is often of sufficient purity for subsequent coupling reactions.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 2-Methylphenylboronic acid | 135.96 | 27.2 | 0.2 | 1.0 |
| 1,3-Propanediol | 76.09 | 16.7 | 0.22 | 1.1 |
| Toluene | - | 250 mL | - | - |
| Product (Theoretical Yield) | 176.05 | 35.2 | 0.2 | - |
Note: Actual yields may vary depending on reaction scale and purification method.
II. Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the aryl group of the dioxaborinane and an aryl halide.
Experimental Protocol: Synthesis of 2-Methyl-4'-methoxybiphenyl
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (e.g., 3.52 g, 20 mmol), 4-bromoanisole (e.g., 3.74 g, 20 mmol), palladium(II) acetate (e.g., 45 mg, 0.2 mmol, 1 mol%), and triphenylphosphine (e.g., 210 mg, 0.8 mmol, 4 mol%).
-
Add potassium carbonate (e.g., 8.28 g, 60 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 100 mL of 1,4-dioxane and 25 mL of degassed water to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4'-methoxybiphenyl.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| This compound | 176.05 | 3.52 g | 20 | 1.0 |
| 4-Bromoanisole | 187.04 | 3.74 g | 20 | 1.0 |
| Pd(OAc)₂ | 224.49 | 45 mg | 0.2 | 0.01 |
| PPh₃ | 262.29 | 210 mg | 0.8 | 0.04 |
| K₂CO₃ | 138.21 | 8.28 g | 60 | 3.0 |
| Product (Theoretical Yield) | 198.26 | 3.97 g | 20 | - |
Note: Yields are dependent on complete conversion and purification efficiency.
Visualizations
Workflow for Synthesis and Application
Caption: Workflow for the synthesis of this compound and its application.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: One-Pot Synthesis Involving o-Tolylboron Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a one-pot synthesis method involving an o-tolylboron reagent. The featured protocol is a modular approach for the synthesis of multi-substituted 1,2-azaborines, which are important benzene isosteres in medicinal chemistry. This method utilizes the reaction of readily available cyclopropyl imines or ketones with (o-tolyl)dibromoborane in a one-pot fashion.
Introduction
One-pot syntheses offer significant advantages in chemical research and development by improving efficiency, reducing waste, and saving time and resources. Boron-containing reagents are versatile building blocks in organic synthesis, and their application in one-pot methodologies is of great interest. While direct one-pot protocols involving 2-(o-tolyl)-1,3,2-dioxaborinane are not extensively reported, the following protocol details a highly relevant and efficient one-pot synthesis of 1,2-azaborines using a closely related o-tolylboron species, (o-tolyl)BBr2. This reaction proceeds through a boron-mediated ring-opening of a cyclopropyl imine followed by a base-mediated cyclization.[1][2][3][4][5][6][7]
Application: Modular Synthesis of 1,2-Azaborines
This protocol describes a straightforward and redox-neutral method to prepare multi-substituted 1,2-azaborines from cyclopropyl imines and (o-tolyl)BBr2 in a one-pot manner.[3][5] The reaction is scalable and demonstrates a broad substrate scope with tolerance for various functional groups.[6][7]
Reaction Principle
The synthesis involves a two-step sequence within a single pot. Initially, the cyclopropyl imine reacts with (o-tolyl)dibromoborane in the presence of a Lewis acid catalyst, leading to the ring-opening of the cyclopropane. Subsequently, the in-situ addition of a base promotes an elimination and a 6π-electrocyclization to form the final 1,2-azaborine product.[1][3][4]
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
The Crucial Role of Cross-Coupling Reactions in the Synthesis of Biaryl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs present in a wide array of pharmaceuticals, natural products, agrochemicals, and advanced materials.[1][2][3] Their unique stereochemical and electronic properties make them privileged structures in modern drug discovery, contributing to the therapeutic efficacy of drugs for infectious and metabolic diseases, inflammation, oncology, and cardiovascular and central nervous system disorders.[4][5] The construction of the carbon-carbon bond connecting the two aryl rings is a key challenge in organic synthesis. This document provides detailed application notes and protocols for the most significant transition-metal catalyzed cross-coupling reactions used for biaryl synthesis, including Suzuki-Miyaura, Negishi, Stille, and Ullmann couplings, as well as emerging C-H activation strategies.
Core Synthetic Methodologies
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering efficient and versatile methods for the formation of C(sp²)–C(sp²) bonds.[6] The choice of reaction often depends on factors such as functional group tolerance, availability of starting materials, and the desired scale of the synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][7] The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an aryl boronic acid or ester in the presence of a base.[8]
General Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
-
Ar¹-X : Aryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
Ar²-B(OR)₂ : Aryl boronic acid (R = H) or aryl boronic ester (R = alkyl)
-
Pd catalyst : A variety of palladium(0) and palladium(II) complexes can be used, often with phosphine ligands.
-
Base : Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[7]
Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-formylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 | [9] |
| 2 | 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ (2) | K₃PO₄ | Toluene/H₂O | 65 | 2 | 95 | [8] |
| 3 | 2-bromotoluene | 4-methoxyphenylboronic acid | Pd(OAc)₂ (1.5), SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [8] |
Experimental Protocol: Synthesis of 2-(4'-formylbiphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (Key intermediate for Telmisartan) [9]
-
To a solution of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 g, 3.93 mmol) and 4-formylphenylboronic acid (0.65 g, 4.32 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL), add sodium carbonate (0.83 g, 7.86 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.136 g, 0.118 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired biaryl compound.
Negishi Coupling
The Negishi coupling is a powerful method for biaryl synthesis that utilizes organozinc reagents. It is known for its high functional group tolerance and the ability to form sterically hindered biaryls.[10][11] The reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an aryl halide or triflate.[12]
General Reaction Scheme:
Ar¹-X + Ar²-ZnX' --(Pd or Ni catalyst)--> Ar¹-Ar²
-
Ar¹-X : Aryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
Ar²-ZnX' : Arylzinc reagent (X' = Cl, Br, I, or another aryl group)
-
Pd or Ni catalyst : Typically palladium or nickel complexes with phosphine ligands.
Catalytic Cycle:
The catalytic cycle of the Negishi coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Negishi coupling.
Quantitative Data for Negishi Coupling:
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-iodotoluene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 2 | 97 | [10] |
| 2 | 1-bromo-4-fluorobenzene | (4-methoxyphenyl)zinc chloride | Ni(acac)₂ (5), dppf (5) | THF | 65 | 16 | 85 | [10] |
| 3 | Aryl bromide 5 | Organozinc from 6 | Pd(OAc)₂ (5), Q-phos (10) | THF | 75 | 2 | 92 | [13] |
Experimental Protocol: Synthesis of a Valsartan Analog via Negishi Coupling [13]
-
Preparation of the Organozinc Reagent : To a solution of 5-phenyl-1-trityl-1H-tetrazole (6) in anhydrous THF, add n-butyllithium at 25 °C to perform directed ortho-metalation. After stirring, cool the mixture to -20 °C and add a solution of anhydrous zinc chloride in THF.
-
Coupling Reaction : To the freshly prepared organozinc solution, add the aryl bromide intermediate (5), palladium(II) acetate, and a suitable phosphine ligand (e.g., Q-phos).
-
Heat the reaction mixture to 75 °C for approximately 2 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the protected valsartan analog.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is valued for its excellent functional group tolerance and the stability of the organotin reagents.[14] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.[7]
General Reaction Scheme:
Ar¹-X + Ar²-SnR₃ --(Pd catalyst)--> Ar¹-Ar²
-
Ar¹-X : Aryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
Ar²-SnR₃ : Aryltrialkylstannane (R = Me, Bu)
-
Pd catalyst : Palladium(0) complexes such as Pd(PPh₃)₄ are common.
Catalytic Cycle:
The catalytic cycle for the Stille coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic cycle of the Stille coupling.
Quantitative Data for Stille Coupling:
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-iodoanisole | Trimethyl(phenyl)stannane | Pd(PPh₃)₄ (2) | [bmim][PF₆] | 80 | 0.5 | 92 | [14] |
| 2 | 4-bromobenzonitrile | Trimethyl(phenyl)stannane | Pd(PPh₃)₄ (2) | [bmim][PF₆] | 80 | 4 | 85 | [14] |
| 3 | 7-iodoisatin | Stannyl tyrosine derivative | Pd₂(dba)₃ (10), P(2-furyl)₃ (40) | NMP | 80 | 2 | 65 | [15] |
Experimental Protocol: General Procedure for Stille Coupling in an Ionic Liquid [14]
-
A mixture of the aryl halide (1.0 mmol), the organostannane (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol) in [bmim][PF₆] (2 mL) is stirred at 80 °C for the appropriate time (monitored by TLC).
-
After cooling to room temperature, the product is extracted with diethyl ether (3 x 10 mL).
-
The combined ether extracts are concentrated, and the residue is purified by column chromatography on silica gel.
-
The ionic liquid layer containing the catalyst can be washed with ether, dried under vacuum, and reused for subsequent reactions.
Ullmann Reaction
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl.[16][17] This reaction typically requires high temperatures. Modern variations, often referred to as Ullmann-type reactions, have expanded the scope to include the synthesis of unsymmetrical biaryls and other cross-coupling products under milder conditions.[18]
General Reaction Scheme (Classic):
2 Ar-X --(Cu, heat)--> Ar-Ar
-
Ar-X : Aryl halide (typically I or Br)
-
Cu : Copper powder or activated copper
Mechanism:
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition with an aryl halide, followed by reaction with a second molecule of aryl halide and subsequent reductive elimination to form the biaryl product.[16]
Figure 4: Simplified mechanism of the Ullmann reaction.
Quantitative Data for Ullmann-Type Reactions:
| Entry | Aryl Halide 1 | Aryl Halide 2/Nucleophile | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Iodobenzene | Cu (stoichiometric) | - | - | DMF | 150 | High | [16] |
| 2 | 1-Iodo-2-nitrobenzene | Anisole | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 | [16] |
| 3 | Aryl Iodide 5 | Aryl Iodide 6 | Cu (5 equiv) | - | - | - | 210 | - | [9] |
Experimental Protocol: Ullmann Homocoupling
A general procedure for a classic Ullmann homocoupling involves heating an aryl halide with an excess of copper powder, often in a high-boiling solvent like DMF or nitrobenzene, at temperatures exceeding 100 °C.[19] The reaction mixture is typically stirred for several hours. After cooling, the mixture is filtered to remove copper residues, and the product is isolated from the filtrate by extraction and purified by crystallization or chromatography.
C-H Activation for Biaryl Synthesis
Direct C-H activation has emerged as a highly atom- and step-economical strategy for biaryl synthesis, avoiding the need for pre-functionalized starting materials.[5][20] These reactions typically employ transition metal catalysts (e.g., Pd, Rh, Ru) to directly couple an aryl C-H bond with another C-H bond or with an aryl halide.[6][21]
General Reaction Scheme (Dehydrogenative Coupling):
Ar¹-H + Ar²-H --(TM catalyst, Oxidant)--> Ar¹-Ar²
-
Ar¹-H, Ar²-H : Arene starting materials
-
TM catalyst : Transition metal complex
-
Oxidant : Often required to regenerate the active catalyst
Workflow for Directed C-H Arylation:
Figure 5: General workflow for a directed C-H arylation experiment.
Quantitative Data for C-H Arylation:
| Entry | Arene | Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-phenyl-2-aminopyridine | 4-iodotoluene | Pd(OAc)₂ (5) | Ag₂CO₃ | Toluene | 120 | 85 | [20] |
| 2 | Benzoic Acid | Benzoic Acid | RhCl₃·3H₂O (2.5) | - | H₂O/TFE | 100 (electrochem) | 76 | [21] |
| 3 | 2-phenylpyridine | 1-iodo-4-nitrobenzene | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 95 | [20] |
Applications in Drug and Natural Product Synthesis
The synthesis of biaryl-containing pharmaceuticals and natural products heavily relies on the aforementioned cross-coupling reactions.
-
Valsartan : This angiotensin II receptor antagonist is synthesized using methods including the Negishi coupling to form the key biphenyltetrazole core.[13][22][23]
-
Telmisartan : Another important antihypertensive drug, its synthesis often involves a Suzuki coupling to construct the central biaryl moiety.[9]
-
Cannabidiol (CBD) : While the biosynthesis of CBD involves enzymatic cyclization, chemical syntheses often employ Friedel-Crafts type reactions or other methods to construct the biaryl linkage.[24][25][26]
Conclusion
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Negishi, Stille, and Ullmann reactions, provide a powerful and versatile toolkit for the construction of these important motifs. The continued development of new catalytic systems, including those based on C-H activation, promises to further enhance the efficiency, sustainability, and scope of biaryl synthesis, enabling the creation of novel molecules with enhanced properties and functions.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme enabled synthesis of medicinally relevant biaryl molecules [morressier.com]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. byjus.com [byjus.com]
- 18. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. scribd.com [scribd.com]
- 23. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 24. How is CBD synthesised? [dinafem.org]
- 25. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-(2-Methylphenyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(2-methylphenyl)-1,3,2-dioxaborinane and its analogs in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This class of organoboron compounds serves as a key building block for the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. [1]this compound, a cyclic boronic ester, offers advantages over boronic acids, including enhanced stability and ease of handling. These reagents are effective coupling partners for the synthesis of sterically hindered or electronically diverse biaryl compounds.
Application Note 1: Synthesis of Substituted Alkenes via Suzuki-Miyaura Coupling
This section details the application of a close analog, 2-(2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, in a stereoconvergent, nickel-catalyzed Suzuki-Miyaura cross-coupling reaction with an alkenyl ether. While the specific catalysis mentioned in the cited experiment is nickel-based, the general principles and handling of the boronic ester are directly applicable to palladium-catalyzed systems, which are widely used for similar transformations.
General Reaction Scheme
A palladium-catalyzed Suzuki-Miyaura coupling reaction between an aryl halide and this compound would follow the general scheme below, leading to the formation of a 2-methylbiphenyl derivative.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Quantitative Data Presentation
The following table summarizes the data from a reported nickel-catalyzed Suzuki-Miyaura coupling reaction utilizing 2-(2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This data provides a reference for expected yields and reaction conditions that can be adapted for palladium-catalyzed systems.
| Entry | Alkenyl Ether | Boronic Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-methoxyundec-1-ene | 2-(2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Ni(acac)₂ / P(Cy)₃ | K₃PO₄ | Toluene | 105 | 12 | 89 |
| Data adapted from a nickel-catalyzed reaction, which is expected to have comparable outcomes with appropriate palladium catalysts. | ||||||||
| [2] |
Experimental Protocols
This section provides a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from the literature for use with this compound or its analogs. [2] Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The logical flow of the experimental protocol can be visualized as follows.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-(2-Methylphenyl)-1,3,2-dioxaborinane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving the sterically hindered boronic ester, 2-(2-Methylphenyl)-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing a low yield with this compound despite standard Suzuki coupling conditions?
Answer: Low yields with this compound often stem from its steric hindrance. The ortho-methyl group on the phenyl ring can impede the crucial transmetalation step in the catalytic cycle. Standard conditions may not be robust enough to overcome this steric barrier, leading to incomplete conversion. It is often necessary to employ more specialized ligands and stronger bases to facilitate the reaction with such sterically demanding substrates.[1][2]
Question 2: What are the most critical reaction parameters to optimize for this sterically hindered coupling?
Answer: For sterically hindered Suzuki-Miyaura couplings, the most critical parameters to optimize are the choice of ligand , base , and solvent . The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. The base is crucial for the formation of the boronate complex, which is the active species in transmetalation. The solvent can influence the solubility of reagents and the stability of intermediates.
Question 3: I suspect my this compound is degrading. How can I minimize this?
Answer: While boronic esters are generally more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis, especially in the presence of water and a strong base, leading to protodeboronation.[3] To minimize degradation, ensure you are using anhydrous solvents and reagents. If the reaction requires an aqueous environment, it's crucial to thoroughly degas the solvent to remove dissolved oxygen, which can also contribute to boronic acid decomposition. Storing the this compound under an inert atmosphere and in a desiccator is also recommended.
Question 4: What are the signs of catalyst deactivation in my reaction, and how can I prevent it?
Answer: Catalyst deactivation can manifest as a stalled reaction (no further product formation over time) or the formation of palladium black. With sterically hindered substrates, the palladium(0) active species can be more prone to aggregation. To prevent this, consider using bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), which are known to stabilize the catalytic species and promote efficient turnover, even with challenging substrates.[1][4] Using a pre-catalyst can also ensure the efficient generation of the active Pd(0) species.
Question 5: I am observing significant homocoupling of my aryl halide. What is the cause and how can I reduce it?
Answer: Homocoupling of the aryl halide can occur, particularly if the transmetalation step is slow, which is often the case with sterically hindered boronic esters. This side reaction can be minimized by carefully controlling the reaction temperature and ensuring a highly active catalyst system that favors the cross-coupling pathway. Additionally, using the appropriate stoichiometry of reagents (a slight excess of the boronic ester) can help to drive the reaction towards the desired product.
Optimization of Reaction Conditions: A Tabulated Guide
For a Suzuki coupling of this compound with an aryl bromide, the following table summarizes potential starting points for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Hindered Substrates) | Condition 3 (Alternative for Challenging Cases) |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | A Buchwald Precatalyst (e.g., SPhos Pd G3) |
| Ligand | - | SPhos or XPhos | RuPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ or NaOtBu |
| Solvent | Toluene/H₂O | Dioxane/H₂O or THF/H₂O | Anhydrous Toluene or CPME |
| Temperature | 80-90 °C | 100-110 °C | 100-120 °C |
| Typical Yield Range | Low to Moderate | Moderate to High | Potentially High |
Detailed Experimental Protocol
The following is a general, optimized protocol for a Suzuki coupling reaction with this compound. This should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., SPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium source, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Suzuki Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-(o-tolyl)-1,3,2-dioxaborinane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-(o-tolyl)-1,3,2-dioxaborinane.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for Suzuki-Miyaura reactions involving 2-(o-tolyl)-1,3,2-dioxaborinane?
A1: For sterically hindered boronate esters like 2-(o-tolyl)-1,3,2-dioxaborinane, a typical starting point for palladium catalyst loading is between 1-5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction partners, ligand, base, and solvent system used. For particularly challenging couplings, higher loadings may be necessary, while for highly efficient catalyst systems, loadings can sometimes be reduced to below 1 mol%.
Q2: I am observing low to no conversion in my reaction. What are the first parameters I should investigate?
A2: Low or no conversion in Suzuki-Miyaura reactions, especially with sterically hindered substrates, often points to issues with the catalyst system or reaction conditions.[2] The first parameters to check are:
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Catalyst Activity: Ensure your palladium precatalyst and phosphine ligand are not degraded.[2] Many phosphine ligands are air-sensitive and can oxidize over time. Using a fresh batch of catalyst and ligand is recommended.
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst.[2] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.
-
Base and Solvent: The choice and quality of the base and solvent are critical. The base must be strong enough to facilitate transmetalation but not so harsh as to cause significant decomposition of the boronate ester. The solvent system must solubilize all reaction components.
Q3: How can I minimize the formation of homocoupling byproducts of the boronic ester?
A3: Homocoupling of the boronic ester is a common side reaction, often promoted by the presence of oxygen.[3] To minimize this:
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Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can be a source of side reactions.[3]
-
Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: What are the best practices for handling and storing 2-(o-tolyl)-1,3,2-dioxaborinane?
A4: While boronate esters are generally more stable than their corresponding boronic acids, proper handling and storage are still important. It is recommended to store 2-(o-tolyl)-1,3,2-dioxaborinane under an inert atmosphere, in a cool, dry place to prevent hydrolysis and degradation over time.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 5 mol%). Monitor the reaction progress to find the optimal loading that balances yield and cost. |
| Suboptimal Ligand | For sterically hindered substrates like 2-(o-tolyl)-1,3,2-dioxaborinane, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than simpler ligands like PPh₃.[4] Perform a ligand screen to identify the most suitable one for your specific substrate combination. |
| Ineffective Base | The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases is recommended. For anhydrous conditions, bases like KF can be effective.[5] |
| Protodeboronation | The boronate ester can be cleaved by acidic protons in the reaction mixture, leading to the formation of toluene. This can be minimized by using anhydrous solvents, a suitable base, and avoiding unnecessarily high reaction temperatures. |
| Poor Solubility | Ensure all reactants, including the catalyst and base, are sufficiently soluble in the chosen solvent system at the reaction temperature. A solvent screen may be necessary. Common solvents include toluene, dioxane, and THF, often with a small amount of water.[3] |
Issue 2: Formation of Impurities
| Impurity | Possible Cause | Suggested Solution |
| Homocoupling of Boronate Ester | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[3] |
| Dehalogenation of Aryl Halide | Side reaction promoted by certain catalyst/ligand combinations or impurities. | Screen different ligands and ensure high purity of all starting materials and solvents. |
| Residual Starting Materials | Incomplete reaction. | Increase catalyst loading, switch to a more active catalyst system, increase the reaction temperature, or prolong the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Model Suzuki-Miyaura Reaction
The following table presents representative data on the effect of catalyst loading on the product yield for the coupling of 2-(o-tolyl)-1,3,2-dioxaborinane with 4-bromoanisole.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 93 |
| 5 | Pd₂(dba)₃ | XPhos | 0.5 | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 6 | Pd₂(dba)₃ | XPhos | 1.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 91 |
| 7 | Pd₂(dba)₃ | XPhos | 2.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 8 | Pd₂(dba)₃ | XPhos | 5.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 96 |
Note: This data is representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a method for screening different catalyst loadings to find the optimal conditions for the Suzuki-Miyaura coupling of 2-(o-tolyl)-1,3,2-dioxaborinane with an aryl halide.
Materials:
-
2-(o-tolyl)-1,3,2-dioxaborinane (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Degassed water (if using a biphasic system)
-
Reaction vials with stir bars
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., 0.1 mmol) and a stir bar to a series of reaction vials.
-
Addition of Boronate Ester and Base: To each vial, add 2-(o-tolyl)-1,3,2-dioxaborinane (0.12 mmol) and the chosen base (0.2 mmol).
-
Preparation of Catalyst/Ligand Stock Solutions: Prepare stock solutions of the palladium precatalyst and the phosphine ligand in the chosen anhydrous, degassed solvent. This allows for accurate dispensing of small quantities. The palladium to ligand ratio is typically 1:2 for monodentate ligands.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired reaction concentration (typically 0.1-0.2 M). If using a biphasic system, add the degassed water at this stage.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reactions for a set amount of time (e.g., 12 hours).
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Monitoring and Analysis: After the specified time, cool the reactions to room temperature. Take an aliquot from each vial, quench with a small amount of water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the product yield.
-
Optimization: Compare the yields from each reaction to determine the optimal catalyst loading for your specific substrates and conditions.
Visualizations
References
Technical Support Center: 2-(2-Methylphenyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the hydrolysis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing its hydrolysis.
| Issue | Possible Cause | Recommended Solution |
| Low yield in cross-coupling reactions (e.g., Suzuki-Miyaura) | Hydrolysis of the dioxaborinane to the less reactive 2-methylphenylboronic acid prior to or during the reaction. | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. - Work under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress. - Choose a non-aqueous base (e.g., anhydrous K₃PO₄, CsF) or a base known to be compatible with boronic esters. |
| Inconsistent reaction outcomes | Partial hydrolysis of the reagent during storage or handling. | - Store this compound in a tightly sealed container in a desiccator or glovebox. - Handle the reagent quickly in the open air to minimize exposure to atmospheric moisture. - Consider aliquoting the reagent upon receipt to avoid repeated exposure of the entire stock to air. |
| Appearance of a white precipitate in the reaction mixture | The precipitate could be the hydrolyzed product, 2-methylphenylboronic acid, which may have lower solubility in the reaction solvent. | - Confirm the identity of the precipitate by analytical techniques (e.g., NMR, IR). - If confirmed as the boronic acid, review and optimize the reaction setup to exclude water. |
| Difficulty in purifying the product | Contamination of the desired product with 2-methylphenylboronic acid and/or 1,3-propanediol from hydrolysis. | - If hydrolysis is suspected, consider a purification strategy that separates the desired product from both the boronic acid and the diol (e.g., column chromatography with a suitable solvent system). - To avoid this issue, prevent hydrolysis from occurring in the first place by following the recommended handling and reaction protocols. |
Frequently Asked Questions (FAQs)
Q1: How susceptible is this compound to hydrolysis?
A1: this compound, like other boronic esters, is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. The 1,3,2-dioxaborinane ring can be cleaved by water to yield 2-methylphenylboronic acid and 1,3-propanediol. The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent system.
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis during storage, this compound should be stored in a cool, dry place under an inert atmosphere. The use of a desiccator or a glovebox is highly recommended. The container should be tightly sealed to prevent the ingress of atmospheric moisture.
Q3: Can I use aqueous bases in reactions with this compound?
A3: While some cross-coupling protocols utilize aqueous bases, they significantly increase the risk of hydrolysis of the dioxaborinane. If an aqueous base is unavoidable, the reaction should be set up to minimize the contact time of the boronic ester with water before the catalytic cycle begins. Whenever possible, it is preferable to use anhydrous bases such as potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium carbonate (K₂CO₃) that has been dried prior to use.
Q4: How can I monitor the hydrolysis of my this compound sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective technique for monitoring hydrolysis. By taking a ¹H NMR spectrum of the sample in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆), you can integrate the signals corresponding to the dioxaborinane and the signals of the resulting 2-methylphenylboronic acid and 1,3-propanediol to quantify the extent of hydrolysis. See the experimental protocols section for a detailed method.
Q5: What is the effect of the 2-methylphenyl group on the stability of the dioxaborinane ring?
A5: The 2-methylphenyl (o-tolyl) group can provide some steric hindrance around the boron atom, which may slightly decrease the rate of hydrolysis compared to an unsubstituted phenyl derivative. However, this effect is generally not sufficient to render the compound completely stable to hydrolysis, and careful handling is still required.
Quantitative Data on Hydrolysis
| Condition | Relative Rate of Hydrolysis | Notes |
| pH | ||
| Acidic (pH < 4) | Moderate to High | Acid catalysis can promote hydrolysis. |
| Neutral (pH ~ 7) | Low | Generally the most stable pH range in the absence of other catalysts. |
| Basic (pH > 9) | Moderate to High | Base catalysis can also accelerate hydrolysis. |
| Temperature | ||
| Low (0-5 °C) | Low | Reduced thermal energy slows the hydrolysis reaction. |
| Room Temperature (20-25 °C) | Moderate | Hydrolysis can occur at a noticeable rate over time. |
| Elevated (> 50 °C) | High | Significantly increased rate of hydrolysis. |
| Solvent | ||
| Anhydrous Aprotic (e.g., THF, Dioxane) | Very Low | The absence of water is the most critical factor in preventing hydrolysis. |
| Protic (e.g., Methanol, Ethanol) | Moderate | Alcohols can participate in transesterification, leading to decomposition. |
| Aqueous Mixtures | High | The presence of water will lead to hydrolysis. |
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction under anhydrous conditions to minimize hydrolysis.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv, oven-dried)
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Anhydrous solvent (e.g., dioxane or toluene, freshly distilled or from a solvent purification system)
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Schlenk flask or other suitable reaction vessel
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow to cool under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the aryl halide, this compound, and the anhydrous base.
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Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen- and moisture-free environment.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes to dissolve the reagents. Then, add the palladium catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantification of Hydrolysis by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to determine the percentage of hydrolysis in a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated aprotic solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, accurately weighed)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
-
Data Analysis:
-
Identify the characteristic signals for this compound (e.g., protons on the dioxaborinane ring and the methyl group on the phenyl ring).
-
Identify the characteristic signals for the hydrolysis products: 2-methylphenylboronic acid and 1,3-propanediol.
-
Integrate a well-resolved signal for the starting material, a signal for one of the hydrolysis products, and a signal for the internal standard.
-
-
Calculation: Calculate the molar amounts of the starting material and the hydrolysis product relative to the internal standard. The percentage of hydrolysis can then be determined.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for anhydrous Suzuki-Miyaura coupling.
Technical Support Center: Purification of 2-(o-tolyl)-1,3,2-dioxaborinane Products
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(o-tolyl)-1,3,2-dioxaborinane and related boronic ester compounds. The information is structured to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-(o-tolyl)-1,3,2-dioxaborinane?
Common impurities can include unreacted starting materials, such as the corresponding aryl halide and the diboron reagent (e.g., bis(pinacolato)diboron, B2pin2), as well as byproducts like homocoupled dimers of the starting material.[1] Incomplete reactions may also leave residual boronic acid if the esterification is not driven to completion. Oxidation of the starting o-tolylthiophenol to di-o-tolyl disulfide can be a source of impurities in related syntheses.[2]
Q2: Why is my 2-(o-tolyl)-1,3,2-dioxaborinane product difficult to purify by standard silica gel column chromatography?
Boronic esters, including 2-(o-tolyl)-1,3,2-dioxaborinane, are known to be sensitive to silica gel.[3] The acidic nature of standard silica can lead to hydrolysis of the ester back to the boronic acid, or strong, sometimes irreversible, adsorption onto the stationary phase.[4][5] This "over-adsorption" results in poor recovery, as the product may not elute until a very polar solvent is used, at which point it often co-elutes with impurities.[4][5]
Q3: What are the main alternative purification strategies to standard silica gel chromatography?
If standard silica gel chromatography fails, several alternative strategies can be employed:
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Modified Column Chromatography: Using a less acidic or deactivated stationary phase, such as neutral alumina or boric acid-impregnated silica gel, can significantly improve recovery.[1][6][7]
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Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1] For oils or non-crystalline solids, trituration with a non-polar solvent can help remove impurities.[1]
-
Chemical Derivatization: The boronic ester can be converted into a more stable or easily purified form, such as a potassium trifluoroborate (BF3K) salt or an N-methyliminodiacetic acid (MIDA) boronate, which are often more robust to chromatography and can be crystallized more readily.[5]
-
Aqueous Extraction: A basic aqueous wash can help remove acidic impurities, while a sorbitol extraction can selectively pull free boronic acid into the aqueous layer, leaving the desired ester in the organic phase.[8]
Q4: How can I handle and store purified 2-(o-tolyl)-1,3,2-dioxaborinane to prevent degradation?
Dioxaborinane compounds can be sensitive to moisture, which can cause hydrolysis back to the boronic acid and the corresponding diol.[9][10] For optimal stability, purified products should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to minimize exposure to air and moisture.[11]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of 2-(o-tolyl)-1,3,2-dioxaborinane.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is strongly adsorbed at the top of the silica gel column. | Acidic nature of silica gel causing strong interaction or decomposition. | 1. Switch Stationary Phase: Use neutral alumina, which is less acidic.[1]2. Modify Silica Gel: Prepare boric acid-impregnated silica gel to reduce over-adsorption.[6][7]3. Deactivate Silica Gel: Slurry the silica gel with a small amount of triethylamine in your eluent before packing the column.[4]4. Use a Plug: Pass the crude material through a short plug of Celite and silica to remove baseline impurities without a full column run.[4] |
| Product co-elutes with impurities during column chromatography. | Impurities have similar polarity to the product. | 1. Optimize Solvent System: Try alternative eluent systems, such as heptane/isopropanol, which may offer different selectivity.[5]2. Recrystallization: If the product is solid, attempt recrystallization. This is often superior to chromatography for removing closely eluting impurities.[4]3. Derivatization: Convert the ester to a BF3K or MIDA salt, which will have very different polarity and can be purified more easily.[5] |
| Low recovery after purification. | 1. Product decomposition on the column.2. Product is an oil, making recrystallization difficult and leading to losses.[1] | 1. Use one of the modified chromatography methods listed above to minimize decomposition.2. If the product is an oil, avoid recrystallization and focus on chromatography or trituration.[1]3. Consider carrying the crude material forward if NMR indicates high purity (~90%) and the impurities (e.g., B2pin2) are known not to interfere with the subsequent reaction.[4] |
| TLC shows a clean spot, but column results are poor. | The small amount of silica on a TLC plate may not cause the same level of degradation as a full column. Moisture from the air can also deactivate the TLC plate, allowing the compound to move more freely.[5] | Trust the column behavior over the TLC. If the compound sticks on the column, the TLC is not providing a representative separation. Proceed directly to troubleshooting with modified stationary phases.[5] |
| Product appears to be hydrolyzing back to the boronic acid. | Exposure to water during workup or purification on acidic silica. | 1. Ensure all solvents and glassware are dry.2. Use a buffered aqueous wash (e.g., saturated ammonium chloride) instead of pure water if phase separation is difficult.3. Avoid standard silica gel. Use boric acid-treated silica or neutral alumina.[1][7] |
Experimental Protocols
Protocol 1: Purification via Boric Acid-Impregnated Silica Gel Chromatography
This method is effective at preventing the over-adsorption of boronic esters on silica gel.[6][7]
-
Preparation of the Stationary Phase:
-
In a flask, prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the solution to create a slurry and gently shake or stir for 1 hour.
-
Remove the solvent by filtration.
-
Wash the impregnated silica gel with fresh ethanol.
-
Dry the silica gel thoroughly in a vacuum oven (e.g., 1.5 hours at 60°C) before use.[7]
-
-
Column Packing and Elution:
-
Pack a column with the prepared boric acid-impregnated silica gel using your chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Load the crude 2-(o-tolyl)-1,3,2-dioxaborinane onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Protocol 2: Recrystallization
This is the preferred method for solid products to achieve high purity.
-
Solvent Selection:
-
Dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) with gentle heating.[1][4]
-
Slowly add a "poor" or "anti-solvent" (e.g., hexanes, ethanol) until the solution becomes slightly turbid.[4]
-
If turbidity persists, add a drop or two of the good solvent to redissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
-
Visualized Workflows
Caption: General purification workflow for 2-(o-tolyl)-1,3,2-dioxaborinane.
Caption: Decision tree for troubleshooting column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 2-(2-Methylphenyl)-1,3,2-dioxaborinane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-(2-methylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this ortho-substituted boronic ester can present unique challenges, primarily the prevalence of side reactions such as protodeboronation and homocoupling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your cross-coupling experiments.
Issue 1: Low Yield of the Desired Cross-Coupled Product
If you are experiencing a low yield of your target biaryl product, it is crucial to systematically investigate the potential causes. The primary suspects are often competing side reactions or suboptimal reaction conditions for this sterically hindered substrate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of toluene from your boronic ester. This is often exacerbated by high temperatures, strong bases, and the presence of water.[1]
-
Homocoupling is the dimerization of the boronic ester to form 2,2'-dimethylbiphenyl. This side reaction is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3]
Q2: My main side product is toluene. What is causing this and how can I prevent it?
A2: The formation of toluene indicates that protodeboronation is the dominant side reaction.[1] This is a common issue with sterically hindered or electron-rich boronic acids and their esters.[4] Here are several strategies to mitigate this:
-
Choice of Base: Strong bases can accelerate protodeboronation. Consider switching to milder inorganic bases. The choice of base can significantly impact the reaction outcome.
-
Reaction Conditions: Lowering the reaction temperature can disfavor the protodeboronation pathway. Additionally, if using an aqueous base, switching to anhydrous conditions may be beneficial.
-
Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.5 to 2.0 equivalents) can help to drive the desired cross-coupling reaction to completion, even if some of the boronic ester is consumed by protodeboronation.[4]
-
Use of More Stable Boron Reagents: While this compound is an ester, which is generally more stable than the corresponding boronic acid, you could consider converting it to an even more stable derivative like a MIDA boronate or a trifluoroborate salt for particularly challenging couplings.[1][2]
Q3: I am observing a significant amount of 2,2'-dimethylbiphenyl in my crude product. How can I minimize this homocoupling?
A3: The formation of 2,2'-dimethylbiphenyl is a result of homocoupling . This is often promoted by the presence of oxygen or unreduced Pd(II) species.[2] To minimize homocoupling, consider the following:
-
Rigorous Degassing: Ensure that all solvents (including water, if used) and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[2][5]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), can favor the desired cross-coupling pathway over homocoupling.[2]
Q4: Due to the steric hindrance of the ortho-methyl group, my reaction is very sluggish. What conditions should I try?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[2] To overcome this, more forcing conditions and specialized catalyst systems are often required:
-
Ligands: Bulky, electron-rich ligands are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are often effective.[2][6]
-
Temperature: An increase in the reaction temperature may be necessary to achieve a reasonable reaction rate. However, be mindful that higher temperatures can also promote side reactions like protodeboronation. A careful optimization of the temperature is key.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve the conversion for challenging substrates.
Data on Reaction Conditions
| Parameter | Condition 1 | Effect on Yield/Side Reactions (General Trend) | Condition 2 | Effect on Yield/Side Reactions (General Trend) | Reference(s) |
| Base | Strong, aqueous base (e.g., NaOH, Ba(OH)₂) | May increase the rate of cross-coupling but can significantly promote protodeboronation. | Milder, often anhydrous base (e.g., K₃PO₄, Cs₂CO₃, KF) | Generally suppresses protodeboronation, leading to higher yields of the desired product, especially at elevated temperatures. | [2][4] |
| Catalyst | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Can lead to homocoupling if in situ reduction to Pd(0) is not efficient. | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Reduces the likelihood of homocoupling caused by Pd(II) species. | [2][5] |
| Atmosphere | Reaction run in air | The presence of oxygen strongly promotes the homocoupling of the boronic ester. | Reaction run under an inert atmosphere (N₂ or Ar) | Minimizes homocoupling, leading to a cleaner reaction profile and higher yield of the cross-coupled product. | [2][3] |
| Ligand | Less bulky ligand (e.g., PPh₃) | May be less effective for sterically hindered substrates, leading to lower yields. | Bulky, electron-rich ligand (e.g., SPhos, XPhos) | Generally improves reaction rates and yields for sterically hindered substrates by facilitating oxidative addition and reductive elimination. | [2][6] |
Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling pathway and the competing side reaction pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways for the boronic ester.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide, incorporating best practices to minimize protodeboronation and homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., powdered K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Degassing the Solvent: Sparge the chosen solvent (e.g., Dioxane) with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the anhydrous base (3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
References
effect of base and solvent on dioxaborinane reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving dioxaborinane reagents by understanding the critical effects of base and solvent selection.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction using a dioxaborinane reagent has a very low yield or failed completely. What are the most common causes?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not have been properly reduced, or the active catalyst may have been deactivated by oxygen. Phosphine ligands are also susceptible to oxidation.[1] Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and the boronic ester is replaced by a hydrogen atom.[1] This is particularly problematic with electron-deficient aryl dioxaborinanes and can be promoted by the presence of water and certain bases.
-
Inadequate Base: The base is essential for the reaction to proceed as it activates the dioxaborinane for the transmetalation step.[2][3] If the base is too weak, of poor quality, or insoluble in the reaction medium, the reaction rate will be significantly reduced.
-
Poor Reagent Quality: Ensure the purity of your aryl halide, dioxaborinane, base, and solvent. Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1]
-
Sub-optimal Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to decomposition of the catalyst or starting materials.[1][4] Conversely, the temperature might be too low for the oxidative addition of less reactive aryl halides (e.g., aryl chlorides).
Q2: I suspect protodeboronation of my dioxaborinane is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common reason for low yields. Here are several strategies to mitigate it:
-
Choice of Base: While a base is necessary, its strength and type can influence the rate of protodeboronation. Weaker bases like carbonates (Na₂CO₃, K₂CO₃) may be preferable to strong hydroxides (NaOH, KOH) if protodeboronation is observed. The use of fluoride bases like KF or CsF under anhydrous conditions can also be effective.[2][3]
-
Anhydrous Conditions: Minimizing water content can suppress protodeboronation. Use anhydrous solvents and ensure reagents are dry.
-
Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[1] Monitor the reaction closely and stop it once the starting material is consumed.
-
Use of More Stable Boron Reagents: While dioxaborinanes are generally more stable than the corresponding boronic acids, if problems persist, consider converting to even more robust derivatives like MIDA boronates or aryltrifluoroborates, which release the active boronic acid species slowly.[1][5]
Q3: I am observing significant amounts of homocoupling of my dioxaborinane reagent. What causes this and how can I prevent it?
A3: Homocoupling of the boron reagent to form a symmetrical biaryl is a common side reaction, often caused by the presence of oxygen.
-
Ensure an Inert Atmosphere: Oxygen can lead to oxidative processes that favor homocoupling. It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Catalyst Choice: The presence of Pd(II) species at the start of the reaction can promote homocoupling as a means to generate the active Pd(0) catalyst.[6] Using a pre-formed Pd(0) catalyst or a precatalyst system that rapidly generates Pd(0) can sometimes minimize this.
-
Ligand Selection: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
Below is a troubleshooting workflow to diagnose and solve low-yield reactions.
Frequently Asked Questions (FAQs)
Q4: How do dioxaborinanes compare in stability and reactivity to other common boronic esters, like pinacol esters (dioxaborolanes)?
A4: Dioxaborinanes, which are six-membered cyclic esters, are generally considered to be thermodynamically more stable than their five-membered dioxaborolane counterparts, such as the commonly used pinacol esters.[7] This increased stability can make them more robust for purification and storage.[8] However, this stability can also translate to slightly lower reactivity, potentially requiring more forcing conditions for the crucial transmetalation step. Like all boronic esters, they are susceptible to hydrolysis, especially under strongly basic or acidic conditions.[9][10]
Q5: What is the fundamental role of the base in a Suzuki-Miyaura reaction with a dioxaborinane?
A5: The base is a critical component and is required for a successful coupling reaction.[2] Its primary role is to activate the dioxaborinane. It reacts with the boron center to form a more nucleophilic tetracoordinate "ate" complex. This activation increases the electron density on the organic group attached to boron, facilitating its transfer from the boron atom to the palladium center during the transmetalation step of the catalytic cycle.[2][3]
Q6: How does the choice of solvent affect the reaction? What is the difference between protic and aprotic solvents?
A6: The solvent plays a multifaceted role, influencing catalyst stability, reagent solubility, and reaction rate.[11]
-
Polar Aprotic Solvents: (e.g., Dioxane, THF, DMF, Toluene) These are the most common solvents for Suzuki-Miyaura couplings. They are effective at dissolving the organometallic catalyst and organic reagents. They do not possess acidic protons and are generally preferred.
-
Polar Protic Solvents: (e.g., Water, Ethanol, Isopropanol) These solvents have acidic protons (O-H or N-H bonds). While often used as a co-solvent with an aprotic solvent (e.g., Dioxane/Water), a high concentration of a protic solvent can lead to competitive protodeboronation of the dioxaborinane. However, the presence of some water can be beneficial, as it helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can facilitate the formation of the active boronate species.[12][13]
The selection of the solvent system is often a balance between ensuring solubility of all components and minimizing side reactions.
Data Presentation
The choice of base and solvent can dramatically impact reaction yield. The tables below summarize typical results for Suzuki-Miyaura couplings and provide a starting point for optimization. While this data was generated with arylboronic acids, the general trends are applicable to dioxaborinane esters.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield (Reaction: 4-Bromotoluene + Phenylboronic Acid; Catalyst: Pd(OAc)₂/PPh₃; Solvent: Toluene/H₂O)
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | 100 | 12 | 99 |
| 5 | NaOH | 80 | 4 | 95 |
| 6 | Ba(OH)₂ | 80 | 4 | 99 |
| 7 | TEA (Triethylamine) | 100 | 12 | 45 |
| Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[2][14] |
Observations: Inorganic bases, particularly phosphates and carbonates, generally provide excellent yields. Stronger bases like NaOH and Ba(OH)₂ can accelerate the reaction but may not be suitable for base-sensitive substrates.[2] Organic bases like triethylamine are often less effective.[14]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield (Reaction: 4-Chloroanisole + Phenylboronic Acid; Catalyst: Pd(dppf)Cl₂; Base: K₂CO₃)
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | 100 | 16 | 85 |
| 2 | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 91 |
| 3 | THF/H₂O (4:1) | 80 | 16 | 88 |
| 4 | DMF/H₂O (4:1) | 110 | 12 | 94 |
| 5 | Ethanol/H₂O (1:1) | 80 | 12 | 75 |
| Data compiled for illustrative purposes from multiple sources. Yields are highly substrate and condition dependent. |
Observations: Aprotic solvents like Dioxane, THF, and DMF, often used with water as a co-solvent, are highly effective. The optimal ratio of organic solvent to water often needs to be determined empirically.[13]
Experimental Protocols
This section provides a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction using a dioxaborinane reagent.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Aryl Dioxaborinane (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5-10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the aryl dioxaborinane (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL 1,4-Dioxane and 2 mL H₂O) via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol) in one portion.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of Boronic Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic ester homocoupling in Suzuki-Miyaura reactions.
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with the homocoupling of boronic esters during Suzuki-Miyaura cross-coupling reactions.
Problem: Significant formation of homocoupled byproduct (symmetrical biaryl derived from the boronic ester).
This undesirable side reaction consumes the boronic ester, reduces the yield of the desired cross-coupled product, and complicates purification.[1] The primary causes are the presence of dissolved oxygen and/or Pd(II) species in the reaction mixture.[1][2][3]
| Potential Cause | Troubleshooting Steps & Recommendations | Experimental Protocol |
| 1. Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1][4] Rigorously degassing all solvents and the reaction mixture is crucial.[3] | Protocol 1: Solvent Degassing. 1. Sparge with Inert Gas: Bubble an inert gas (e.g., Argon or Nitrogen) through the solvent for 15-30 minutes prior to use.[3][5] 2. Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, perform three to five freeze-pump-thaw cycles. This is the most effective method for oxygen removal.[1][6] a. Freeze the solvent in a Schlenk flask using liquid nitrogen. b. Evacuate the flask under high vacuum. c. Thaw the solvent while maintaining a closed system. d. Repeat the cycle as necessary. 3. Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas.[3] |
| 2. Use of Pd(II) Precatalyst | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can react directly with the boronic ester to cause homocoupling before being reduced to the catalytically active Pd(0) state.[1][2] | Protocol 2: Catalyst Selection and In-Situ Reduction. 1. Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[1][5] 2. Add a Mild Reducing Agent: If a Pd(II) precatalyst must be used, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This helps to pre-reduce the Pd(II) to Pd(0).[5][7][8][9] a. To the reaction vessel containing the aryl halide, boronic ester, and base, add 1-2 equivalents of potassium formate. b. After a brief period of stirring under an inert atmosphere, add the Pd(II) catalyst. |
| 3. Suboptimal Base or Solvent System | The choice of base and solvent can significantly impact the reaction outcome, including the extent of homocoupling.[5] | Protocol 3: Base and Solvent Optimization. 1. Screen Different Bases: Test a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as they are generally more effective than organic bases.[10] The optimal base is often substrate-dependent.[10] 2. Optimize Solvent System: Common solvent systems include mixtures of an organic solvent (e.g., Dioxane, Toluene, THF) with water. Ensure the water is also thoroughly degassed.[3][5] |
| 4. Inappropriate Catalyst or Ligand | The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, thereby minimizing side reactions.[1] | Protocol 4: Catalyst and Ligand Screening. 1. Set up Parallel Reactions: On a small scale, screen various catalyst and ligand combinations. For example, compare the performance of Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under identical conditions. 2. Monitor Progress: Use TLC or LC-MS to identify the system that provides the best ratio of the desired product to the homocoupled byproduct. |
| 5. Boronic Ester Instability | Boronic acids and esters can be susceptible to decomposition under the reaction conditions. Using more stable boronic acid derivatives can sometimes suppress side reactions. | Protocol 5: Utilizing Stabilized Boronic Acid Derivatives. 1. Consider Pinacol Esters: Boronic pinacol esters (Bpin) are generally more stable than the corresponding boronic acids.[2] 2. Explore MIDA Boronates or Trifluoroborates: For particularly challenging substrates, consider using more robust derivatives like MIDA boronates or potassium trifluoroborates, which offer increased stability.[5] |
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of the desired product and the formation of the homocoupled byproduct. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
This table illustrates the impact of various bases on the coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 5 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is illustrative and compiled from general findings in the literature.[10]
Table 2: Comparison of Palladium Catalysts in Minimizing Homocoupling
This table compares the performance of a Pd(0) versus a Pd(II) catalyst in a model Suzuki reaction prone to homocoupling.
| Entry | Catalyst | Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (Pd(II)) | SPhos | K₃PO₄ | Dioxane/H₂O | 75 | 15 |
| 2 | Pd(PPh₃)₄ (Pd(0)) | - | K₃PO₄ | Dioxane/H₂O | 92 | < 5 |
| 3 | Pd(OAc)₂ (Pd(II)) + K-formate | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | < 5 |
Data is representative of typical outcomes reported in the literature.[1][5][7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid or ester couple with each other to form a symmetrical biaryl. This depletes the organoboron reagent, lowers the yield of the desired cross-coupled product, and introduces a potentially difficult-to-remove impurity.[1][5]
Q2: How does oxygen promote homocoupling?
A2: Dissolved molecular oxygen can oxidize the catalytically active Pd(0) species to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic ester.[1][4] A proposed mechanism involves the formation of a palladium peroxo complex which then reacts with two molecules of the boronic acid.[11]
Q3: Why is using a Pd(0) precatalyst often recommended to avoid homocoupling?
A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, introduces the active form of the catalyst directly into the reaction, bypassing the need for an in-situ reduction of a Pd(II) species.[1] This initial reduction step, when using a Pd(II) source like Pd(OAc)₂, can be a major source of homocoupling as the Pd(II) can react with the boronic ester before the main catalytic cycle begins.[1][2]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[5]
Q5: What is the role of the base in a Suzuki reaction, and how does it influence homocoupling?
A5: The primary role of the base is to activate the boronic acid or ester by forming a more nucleophilic "ate" complex. This facilitates the transmetalation step, which is often rate-limiting.[12][13] While essential for the desired reaction, an inappropriate choice or concentration of base can sometimes exacerbate side reactions. Therefore, screening different bases is a key part of optimizing a Suzuki coupling and minimizing byproducts.[10][12]
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methylphenyl)-1,3,2-dioxaborinane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura reactions involving this compound can often be attributed to a combination of factors related to its sterically hindered nature. The ortho-methyl group can significantly slow down key steps in the catalytic cycle. Here are the initial points to check:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The steric bulk of the ortho-tolyl group necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.
-
Protodeboronation: The boronic ester can be susceptible to hydrolysis and subsequent protodeboronation (cleavage of the C-B bond) under basic conditions, especially at elevated temperatures. This removes your active coupling partner from the reaction.
-
Base Selection: The choice and strength of the base are critical. While a base is necessary for the transmetalation step, an overly strong base or the presence of excess water can accelerate the unproductive protodeboronation pathway.
-
Reaction Temperature: Higher temperatures, while often used to drive sterically hindered couplings, can also increase the rate of catalyst decomposition and substrate degradation.
Q2: I am observing significant formation of a byproduct that corresponds to the homocoupling of my aryl halide. What is the likely cause and how can I mitigate this?
A2: Homocoupling of the aryl halide is a common side reaction in Suzuki-Miyaura couplings and typically points to issues with the transmetalation step or the stability of the palladium catalyst. If the transmetalation of the boronic ester to the palladium center is slow, the intermediate aryl-palladium-halide complex may undergo side reactions. To minimize aryl halide homocoupling, consider the following:
-
Optimize the Base: Ensure the base is sufficiently strong and soluble to facilitate transmetalation but not so strong as to cause rapid degradation of the boronic ester. Carbonates (e.g., Cs₂CO₃, K₃PO₄) are often a good starting point.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stabilized.
-
Water Content: While some water can be beneficial in Suzuki couplings, excess water can lead to catalyst decomposition and promote side reactions. Ensure your solvent is appropriately dried if using anhydrous conditions.
Q3: My main byproduct is benzene, suggesting protodeboronation of the this compound. How can I prevent this?
A3: Protodeboronation is a significant challenge, particularly with sterically hindered boronic esters. The 1,3,2-dioxaborinane ring, while generally stable, can be hydrolyzed to the boronic acid, which is then prone to protodeboronation. Strategies to minimize this include:
-
Use of Anhydrous Conditions: Employing rigorously dried solvents and reagents can suppress the hydrolysis of the boronic ester.
-
Choice of Base: Use the mildest base that effectively promotes the reaction. In some cases, fluoride-based bases (e.g., KF, CsF) can be effective.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Slow Addition: In some cases, slow addition of the base or the boronic ester can maintain a low concentration of the species susceptible to protodeboronation at any given time.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Switch to Bulky Ligands: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%). 3. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst for more reliable activation. |
| Slow Transmetalation | 1. Optimize Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better solubility. 2. Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar aprotic co-solvent or a small amount of water can sometimes accelerate transmetalation. |
| Protodeboronation of the Boronic Ester | 1. Anhydrous Conditions: Use freshly distilled, dry solvents and dry glassware. 2. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | Slow transmetalation or catalyst decomposition. | 1. Optimize Base and Solvent: As described for slow transmetalation. 2. Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote catalyst decomposition and side reactions. |
| Protodeboronation Product (Benzene) | Hydrolysis and subsequent protodeboronation of the boronic ester. | 1. Minimize Water: Use anhydrous conditions. 2. Milder Base: Switch to a less aggressive base. 3. Temperature Control: Run the reaction at the lowest effective temperature. |
| Homocoupling of Boronic Ester | Often promoted by the presence of oxygen or certain palladium(II) species. | 1. Rigorous Degassing: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen). 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting a failed or low-yielding reaction.
enhancing the stability of boronic ester reagents during reactions
Welcome to the technical support center for boronic ester reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of boronic esters during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My boronic ester is decomposing during my reaction. What are the common causes?
A1: Boronic ester decomposition is a frequent issue, primarily driven by two pathways:
-
Hydrolysis (Protodeboronation): This is the most common degradation pathway, where the boronic ester reacts with water to revert to the corresponding boronic acid, which can then be further protonated to yield the arene and boric acid. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: Boronic acids and their esters are susceptible to oxidation, particularly at physiological pH, which can be problematic in biological applications.[1][2]
Q2: How can I improve the stability of my boronic ester?
A2: Several strategies can be employed to enhance stability:
-
Use of Protecting Groups: Converting the boronic acid to a more robust boronate ester is a primary strategy. The choice of the diol or protecting group is critical.
-
Control of Reaction Conditions: Careful management of pH, temperature, and exclusion of water and oxygen can significantly reduce degradation.
Q3: Which boronic ester protecting group offers the best stability?
A3: The stability of boronic esters varies significantly with the protecting group. Here's a general comparison:
-
Pinacol esters are widely used due to their balance of stability and reactivity. They are generally stable enough for purification by column chromatography.
-
Pinanediol esters are known to be thermodynamically very stable.[3][4]
-
Neopentyl glycol esters also offer good stability.
-
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, air-stable solids that are unreactive in cross-coupling reactions until the boronic acid is slowly released under specific conditions.[5][6]
-
Potassium trifluoroborate salts (BF3K) are highly stable, crystalline solids that are easy to handle and store.[6] They also require in-situ hydrolysis to the boronic acid for reaction.
-
Diethanolamine (DABO) boronates form stable, crystalline complexes that are air-stable and can be used directly in Suzuki-Miyaura reactions in the presence of a protic co-solvent.
Q4: How does pH affect the stability of boronic esters?
A4: The pH of the reaction medium has a profound effect on the rate of hydrolysis (protodeboronation). The rate of decomposition is highly pH-dependent and varies for different boronic esters. Generally, basic conditions facilitate the formation of the more reactive boronate species, which can influence the rate of both desired reactions and decomposition pathways.[7][8][9][10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, starting material consumed | Protodeboronation of the boronic ester. | 1. Switch to a more stable protecting group (e.g., MIDA boronate or trifluoroborate salt).2. Ensure strictly anhydrous reaction conditions.3. Optimize the base and solvent system.4. Lower the reaction temperature if possible. |
| Formation of homocoupled product | Presence of oxygen and Pd(II) species. | 1. Thoroughly degas all solvents and reagents.2. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.3. Use a fresh, high-quality palladium catalyst. |
| Difficulty in purifying the product due to ester instability | Hydrolysis on silica gel during column chromatography. | 1. Use a more stable boronic ester (e.g., MIDA boronates are known to be stable to chromatography).2. Neutralize the silica gel with a suitable base (e.g., triethylamine) before use.3. Use alternative purification methods such as crystallization or preparative TLC. |
| Inconsistent reaction outcomes | Degradation of the boronic ester during storage. | 1. Store boronic esters, especially less stable ones, under an inert atmosphere at low temperatures.2. Consider converting them to highly stable derivatives like MIDA boronates or trifluoroborate salts for long-term storage. |
Quantitative Data on Boronic Ester Stability
The stability of boronic esters is a kinetic phenomenon. The following tables provide a summary of available quantitative data to aid in the selection of the appropriate reagent.
Table 1: Comparative Thermodynamic Stability of Phenylboronic Esters
This table reflects the relative thermodynamic stability determined by transesterification equilibrium. A more stable ester will be favored at equilibrium.
| Boronic Ester | Protecting Diol | Relative Stability Rank |
| Pinanediol ester | Pinanediol | 1 (Most Stable) |
| Neopentyl glycol ester | Neopentyl glycol | 2 |
| Pinacol ester | Pinacol | 3 |
| Ethylene glycol ester | Ethylene glycol | 4 |
| DIPT ester | Diisopropyl tartrate | 5 (Least Stable) |
Source: Adapted from comparative transesterification studies.[3][4]
Table 2: Half-lives (t½) of Protodeboronation for Selected Boronic Acids and Esters
This data provides a kinetic measure of stability under specific aqueous basic conditions.
| Compound | Conditions | Half-life (t½) |
| 2,6-Difluorophenylboronic acid | 50% aq. dioxane, 70 °C, pH 13 | ~5 seconds |
| Pentafluorophenylboronic acid | 50% aq. dioxane, 70 °C, pH 13 | 2.6 milliseconds |
| 2,6-Difluorophenylboronic acid pinacol ester | 50% aq. dioxane, 70 °C, pH 13 | Significantly more stable than the boronic acid |
| Esters from 1,3-propanediols | Aqueous base | Can be 2 orders of magnitude less stable than the boronic acid |
| Five-membered ring esters (e.g., pinacol) | Aqueous base | Generally show enhanced stability |
Source: Adapted from kinetic studies by Lloyd-Jones et al.[9][13] Note: Direct comparative half-life data for all major protecting groups under identical conditions is not available in the literature. The stability is highly substrate and condition dependent.
Experimental Protocols
Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates
This protocol is adapted from procedures utilizing MIDA anhydride for a mild synthesis suitable for sensitive boronic acids.
Materials:
-
Boronic acid
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Magnetic stirrer and heating oil bath
-
Schlenk flask or round-bottom flask with septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 - 1.5 equiv).
-
Add anhydrous dioxane to form a suspension (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture with stirring in an oil bath at 70-80 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR of an aliquot). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate product, which is often a crystalline solid, can be isolated by filtration.
-
Wash the isolated solid with a small amount of cold solvent (e.g., dioxane or an alternative solvent in which the product is sparingly soluble) and dry under vacuum.
-
If necessary, further purification can be achieved by recrystallization or by chromatography, as MIDA boronates are generally stable on silica gel.
Protocol 2: Formation of Diethanolamine (DABO) Boronates
This protocol describes a simple procedure for the formation of stable diethanolamine complexes of boronic acids.
Materials:
-
Boronic acid
-
Diethanolamine (DEA)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Magnetic stirrer
-
Flask
Procedure:
-
Dissolve the boronic acid (1.0 equiv) in the chosen anhydrous solvent in a flask.
-
Add diethanolamine (1.05 - 1.2 equiv) to the solution with stirring at room temperature.
-
The diethanolamine boronate complex will often precipitate from the solution as a crystalline solid.
-
Continue stirring for 1-2 hours to ensure complete formation of the complex.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
Dry the product under vacuum. The resulting DABO boronate is typically a stable, crystalline solid.
Protocol 3: Conversion of Pinacol Boronic Esters to Potassium Trifluoroborate Salts
This protocol is based on the reaction of a boronic ester with potassium hydrogen fluoride (KHF₂).
Materials:
-
Pinacol boronic ester
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Rotary evaporator
-
Flask
Procedure:
-
Dissolve the pinacol boronic ester (1.0 equiv) in methanol in a flask.
-
Prepare a saturated aqueous solution of KHF₂.
-
Add the saturated KHF₂ solution (typically 4-5 equivalents of KHF₂) to the solution of the boronic ester.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material.
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
To the solid residue, add a mixture of methanol and water and then remove the solvents again by rotary evaporation. This step helps to azeotropically remove the pinacol byproduct. Repeat this dissolution-evaporation cycle several times until the pinacol is no longer detected (e.g., by ¹H NMR of the crude material).
-
The resulting potassium trifluoroborate salt can be purified by recrystallization or by washing with a solvent in which it is insoluble (e.g., acetone or diethyl ether), followed by drying under vacuum.
Visual Guides
Boronic Ester Degradation Pathways
Caption: Key degradation pathways for boronic ester reagents.
General Workflow for Enhancing Boronic Ester Stability
Caption: Decision workflow for troubleshooting boronic ester instability.
Relationship Between Boronic Acid and its Stable Derivatives
Caption: Interconversion of boronic acids and their stable derivatives.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-(2-Methylphenyl)-1,3,2-dioxaborinane and o-Tolylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides a detailed comparison of two closely related organoboron reagents: o-tolylboronic acid and its cyclic ester derivative, 2-(2-methylphenyl)-1,3,2-dioxaborinane. This comparison is based on established principles of reactivity and stability, supported by available experimental data.
Executive Summary: The Reactivity-Stability Trade-off
The fundamental difference between a boronic acid and its corresponding dioxaborinane ester lies in the balance between reactivity and stability.
-
o-Tolylboronic acid , as a boronic acid, is generally considered to be more reactive in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times. However, this comes at the cost of reduced stability. Boronic acids are known to be susceptible to various decomposition pathways, including oxidation, dehydration to form boroxines (cyclic trimers), and protodeboronation, which can impact storage, handling, and reaction reproducibility.
-
This compound , a cyclic boronic ester formed with 1,3-propanediol, offers significantly enhanced stability. Boronic esters are typically less prone to the decomposition pathways that affect boronic acids, making them easier to handle, purify, and store for extended periods.[1] This increased stability can be advantageous in complex, multi-step syntheses. The trade-off for this stability is often a perceived lower reactivity compared to the parent boronic acid. However, the active transmetalating species for boronic esters is a subject of ongoing research; they may react directly or undergo in situ hydrolysis to the more reactive boronic acid.[2]
Performance Comparison: A Data-Driven Perspective
Boronic acids are generally more reactive than boronic esters.[3] However, some studies have shown that certain boronic esters can exhibit faster transmetalation rates than their corresponding boronic acids under specific conditions.[1]
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of o-tolylboronic acid with various aryl halides. This data serves as a benchmark for the expected performance of this reagent.
Table 1: Representative Performance of o-Tolylboronic Acid in Suzuki Coupling Reactions
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-m-xylene | In situ generated Pd complexes | - | - | - | - | - |
| 1-Bromo-4-(chloromethyl)benzene | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | High |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 5 | 84 |
| 3-Bromofuran | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | - | - |
| 9-Benzyl-6-chloropurine | - | - | Toluene | - | - | 89 |
Note: The table presents a selection of data from various sources to illustrate the general performance of o-tolylboronic acid. Direct comparison between entries is not possible due to differing reaction conditions.
Due to the lack of specific experimental data for this compound in Suzuki coupling reactions, a direct quantitative comparison of yields and reaction times cannot be provided. However, based on the general properties of boronic esters, it can be anticipated that it would offer enhanced stability and may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to o-tolylboronic acid in some cases.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using an arylboronic acid. These protocols can be adapted for both o-tolylboronic acid and this compound, although optimization of reaction conditions may be necessary for the latter.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
o-Tolylboronic acid or this compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid or dioxaborinane, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Boronic Acid vs. Dioxaborinane
The following diagram illustrates the relationship between o-tolylboronic acid and its conversion to this compound, and their respective roles in the Suzuki coupling.
Caption: Relationship between o-tolylboronic acid and its dioxaborinane ester.
Conclusion
The choice between o-tolylboronic acid and this compound for a Suzuki-Miyaura coupling reaction is a strategic one based on the specific requirements of the synthesis. For rapid, straightforward couplings where reagent stability is not a primary concern, o-tolylboronic acid is a viable and reactive option. In contrast, for complex, multi-step syntheses or when ease of handling and long-term storage are critical, the enhanced stability of this compound makes it a superior choice, potentially with minor adjustments to reaction conditions to ensure efficient coupling. Further direct comparative studies would be invaluable to the scientific community to fully quantify the performance differences between these two valuable reagents.
References
Dioxaborinanes vs. Other Boronic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid derivative is a critical decision that can significantly impact the efficiency, stability, and overall success of synthetic strategies and drug discovery programs. This guide provides an objective comparison of dioxaborinanes with other commonly used boronic acid derivatives, including boronic acids, MIDA (N-methyliminodiacetic acid) boronates, and pinacol esters. The comparison is supported by a summary of their performance in key applications, detailed experimental protocols, and an examination of their relevance in established signaling pathways.
At a Glance: Key Performance Differences
The choice between dioxaborinanes and other boronic acid derivatives often involves a trade-off between reactivity and stability. While boronic acids are generally the most reactive species, their instability can be a significant drawback. Dioxaborinanes, MIDA boronates, and pinacol esters offer varying degrees of enhanced stability, making them more suitable for multi-step syntheses and for use as building blocks in complex molecule construction.
Data Presentation: A Quantitative Comparison
The following tables summarize the key characteristics and performance of dioxaborinanes alongside other common boronic acid derivatives.
Table 1: Comparative Stability of Boronic Acid Derivatives
| Derivative | Structure | Form | Stability to Chromatography | Hydrolytic Stability | Oxidative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Often amorphous solids | Generally poor | Low; susceptible to dehydration to boroxines and protodeboronation | Low | High reactivity | Poor stability and handling |
| Dioxaborinane | R-B(O-CH₂-CH₂-CH₂-O) | Often crystalline solids | Good | Moderate to high; more stable than boronic acids and dioxaborolanes[1] | Moderate | Good balance of stability and reactivity; bench-stable[2] | Less reactive than boronic acids |
| MIDA Boronate | R-B(N(CH₂COO)₂CH₃) | Crystalline solids | Excellent; indefinitely stable on the benchtop[3] | High; stable to anhydrous cross-coupling conditions but easily deprotected with mild aqueous base[4] | High | Exceptional stability, allows for iterative cross-coupling[4] | Requires a deprotection step to reveal the reactive boronic acid |
| Pinacol Boronate | R-B(O-C(CH₃)₂-C(CH₃)₂-O) | Often crystalline solids or oils | Good | Moderate; susceptible to hydrolysis, especially at physiological pH[5] | Moderate | Commercially available, widely used, good stability for many applications | Can be less reactive than boronic acids; potential for pinacol by-product issues |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Derivative | Typical Reaction Conditions | Reactivity | Yield | Notes |
| Boronic Acid | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent | High | Variable; can be high but may be compromised by decomposition | Often the most reactive, but instability can lead to lower yields and reproducibility. |
| Dioxaborinane | Pd catalyst, base, organic solvent | Moderate to High | Good to Excellent | Silyl-protected dioxaborinanes have been shown to be advantageous for achieving good yields.[2] |
| MIDA Boronate | Requires initial deprotection (e.g., aq. NaOH), then standard Suzuki-Miyaura conditions | N/A (requires deprotection) | High | Excellent for iterative cross-coupling strategies where the boronic acid is unmasked in the final step.[4] |
| Pinacol Boronate | Pd catalyst, base, aqueous/organic solvent | Moderate | Good to Excellent | Widely used due to a good balance of stability and reactivity; direct transmetalation from the ester is possible. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of different boronic acid derivatives.
Protocol 1: Comparative Hydrolytic Stability Assay
This protocol outlines a general method to compare the hydrolytic stability of different boronic acid derivatives using NMR spectroscopy.
Objective: To quantify the rate of hydrolysis of a dioxaborinane, MIDA boronate, and pinacol boronate derivative of the same parent boronic acid.
Materials:
-
The dioxaborinane, MIDA boronate, and pinacol boronate of the desired aryl or alkyl boronic acid.
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).
-
Water (H₂O).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Prepare stock solutions of each boronic acid derivative and the internal standard in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
In an NMR tube, combine a precise volume of the boronic acid derivative stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific equivalent of water (e.g., 10 equivalents) to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Monitor the disappearance of the signals corresponding to the starting boronic acid derivative and the appearance of signals corresponding to the hydrolyzed boronic acid and the protecting diol/ligand.
-
Quantify the percentage of hydrolysis at each time point by integrating the relevant peaks relative to the internal standard.
-
Plot the percentage of the remaining boronic acid derivative against time to determine the hydrolysis rate for each derivative.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reactivity Assay
This protocol provides a framework for comparing the reactivity of different boronic acid derivatives in a standardized Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the reaction yield and rate of a Suzuki-Miyaura coupling using a dioxaborinane, MIDA boronate (with a deprotection step), and pinacol boronate.
Materials:
-
Aryl halide (e.g., 4-bromotoluene).
-
The dioxaborinane, MIDA boronate, and pinacol boronate of the desired coupling partner (e.g., phenylboronic acid derivatives).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃).
-
Solvent (e.g., 1,4-dioxane/water, 4:1).
-
Internal standard for GC or HPLC analysis (e.g., dodecane).
-
Reaction vials.
-
Heating block or oil bath.
-
GC or HPLC for analysis.
Procedure:
-
For Dioxaborinane and Pinacol Boronate:
-
In a reaction vial, combine the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the internal standard.
-
Add the degassed solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Take aliquots of the reaction mixture at specific time points (e.g., 15, 30, 60, 120 minutes).
-
Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the yield of the coupled product relative to the internal standard.
-
-
For MIDA Boronate:
-
Deprotection Step: In a separate vial, dissolve the MIDA boronate (1.2 mmol) in a suitable solvent (e.g., THF) and add an aqueous solution of a mild base (e.g., 1 M NaOH). Stir for a predetermined time (e.g., 30 minutes) to ensure complete deprotection to the boronic acid.
-
Coupling Step: In the main reaction vial, combine the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the internal standard.
-
Add the pre-formed boronic acid solution from the deprotection step.
-
Add the degassed solvent to reach the final desired volume (5 mL).
-
Follow the same heating, sampling, and analysis procedure as described for the other derivatives.
-
-
Plot the reaction yield against time for each derivative to compare their reactivity profiles.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways where boronic acid-based drugs are active, as well as a typical experimental workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Synthetic Advantage: A Comparative Guide to Cyclic Boronic Esters
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, boronic acids and their derivatives are indispensable tools. For researchers, scientists, and professionals in drug development, the choice between using a boronic acid or its corresponding cyclic ester can significantly influence the efficiency, robustness, and overall success of a synthetic campaign. This guide provides an objective comparison of cyclic boronic esters with their acyclic counterparts and parent boronic acids, supported by experimental data, to inform the rational selection of these critical reagents.
Stability and Handling: The Primary Advantage of Cyclization
The most significant advantage of converting a boronic acid to a cyclic boronic ester lies in the remarkable enhancement of stability. Boronic acids are notoriously susceptible to various decomposition pathways, including oxidation and protodeboronation, which can compromise their purity and reactivity upon storage and handling.[1][2] Cyclic esters, particularly those derived from diols like pinacol (to form pinacol boronic esters) and N-methyliminodiacetic acid (to form MIDA boronates), offer a robust solution to this challenge.
Key Stability Benefits:
-
Enhanced Benchtop Stability: Cyclic boronic esters, especially MIDA boronates, are often crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[2][3][4] MIDA boronates are exceptionally stable and can be handled on the benchtop indefinitely.[3]
-
Chromatographic Purification: Unlike many boronic acids, which can decompose on silica gel, pinacol and MIDA boronates are generally compatible with standard chromatographic purification methods.[4][5][6][7] This enables the isolation of highly pure materials, which is critical for achieving high yields and clean reactions in subsequent steps.
-
Resistance to Protodeboronation: The cyclic structure protects the boron center from premature protodeboronation, a common side reaction with boronic acids, especially under the basic conditions often employed in cross-coupling reactions.[5][8]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the choice of boron reagent is a critical parameter for its success. While boronic acids are often more reactive, this comes at the cost of stability.[1][2] Cyclic boronic esters provide a balance of stability and reactivity that is often advantageous.
| Boron Reagent | Relative Reactivity | Typical Yield | Key Advantages | Disadvantages |
| Boronic Acid | Highest | Variable | High reactivity can lead to shorter reaction times. | Prone to decomposition, difficult to purify, may require inert handling.[1][2] |
| Acyclic Boronic Ester | Lower than Boronic Acid | Variable | More stable than boronic acids. | Often less stable and less commonly used than cyclic esters. |
| Pinacol Boronic Ester | Moderate | Good to Excellent | Good balance of stability and reactivity, commercially available, compatible with chromatography.[5][9] | Can be less reactive than boronic acids, requiring longer reaction times or more forcing conditions.[5] |
| MIDA Boronate | Low (requires activation) | Excellent | Exceptionally stable, allows for iterative cross-coupling, enables use of unstable boronic acids.[3][4][10] | Requires a separate deprotection/slow-release step to participate in the reaction.[3] |
Table 1. Qualitative comparison of different boron reagents in Suzuki-Miyaura cross-coupling reactions.
A study comparing a thienyl MIDA boronate to its corresponding pinacol boronate in a Suzuki-Miyaura polymerization demonstrated the superiority of the MIDA derivative. The MIDA monomer produced a higher molecular weight polymer (Mn = 18.7 kDa) in a higher yield (up to 94%) compared to the pinacol boronate under identical conditions.[8]
MIDA Boronates: A Paradigm of Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, functioning as a robust protecting group for boronic acids.[4][10] The trivalent nitrogen atom in the MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate, sp³-hybridized boron center.[11] This structure renders the boron atom unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3]
The utility of MIDA boronates stems from their ability to undergo slow hydrolysis under mild aqueous basic conditions to release the free boronic acid in situ.[3] This "slow-release" mechanism enables iterative cross-coupling reactions, a powerful strategy for the controlled, sequential assembly of complex molecules from bifunctional building blocks.[3][10][12]
Experimental Protocols
Synthesis of a MIDA Boronate from a Boronic Acid (MIDA Anhydride Method)
This method is advantageous for sensitive boronic acids as it avoids the high temperatures of Dean-Stark conditions.[10][12]
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be cooled and the MIDA boronate purified by chromatography or crystallization. The high crystallinity of many MIDA boronates often allows for simple isolation by precipitation.[12]
General Protocol for Suzuki-Miyaura Cross-Coupling using a Pinacol Boronic Ester
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pinacol boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF), often with a small amount of water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pinacol boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[13]
Visualizing the Concepts
Caption: Equilibrium between a boronic acid and a cyclic boronic ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronates [sigmaaldrich.cn]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for Introducing the o-Tolyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the o-tolyl group is a crucial transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The steric and electronic properties of the o-tolyl moiety can significantly influence the biological activity and physical properties of a target compound. While classical methods remain relevant, a diverse range of modern catalytic cross-coupling reactions has expanded the toolbox for chemists, offering alternative pathways with varying degrees of efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of several key methods for o-tolylation, supported by experimental data and detailed protocols to aid in reagent and methodology selection.
Comparison of Key o-Tolylation Methods
The following table summarizes the performance of various reagents and reaction types for the introduction of the o-tolyl group, with a focus on palladium-catalyzed cross-coupling reactions.
| Reaction Type | o-Tolyl Reagent | Coupling Partner (Example) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | o-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [1] |
| Suzuki-Miyaura | o-Tolylboronic acid | Aryl Chloride | PdCl₂(dppf) | K₂CO₃ | DMA | 150 (MW) | 0.33 | High | [2] |
| Kumada | o-Tolylmagnesium bromide | Aryl Bromide | NiCl₂(dppe) | - | THF | RT | 24 | Good | [3] |
| Kumada | o-Tolylmagnesium chloride | N-methoxy-N-methylbenzamide | - | - | Toluene | RT | 3 | 90 | [4] |
| Negishi | o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | - | THF | RT | - | - | [5] |
| Negishi | Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | - | - | - | - | High | [6][7] |
| Stille | o-Tolyltributylstannane | Aryl Halide | Pd(PPh₃)₄ | - | DMF | 110 | - | 52 | [8] |
| Hiyama | o-Tolyltrimethoxysilane | Aryl Bromide | Pd(OAc)₂ / DABCO | TBAF·3H₂O | - | 110 | - | Moderate-Excellent | [9] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these transformations is key to troubleshooting and optimizing reaction conditions. Below are graphical representations of the catalytic cycles for the most common cross-coupling reactions used for o-tolylation.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with o-Tolylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
o-Tolylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, o-tolylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of o-Tolylmagnesium Chloride and Subsequent Kumada Coupling
This protocol is adapted from standard procedures for Grignard reagent formation and Kumada coupling.[10][11]
Part A: Preparation of o-Tolylmagnesium Chloride Materials:
-
Magnesium turnings (1.1 eq)
-
o-Chlorotoluene (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal, as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up oven-dried glassware under a positive pressure of inert gas.
-
Place the magnesium turnings and a crystal of iodine in the reaction flask.
-
In a dropping funnel, prepare a solution of o-chlorotoluene in anhydrous THF.
-
Add a small portion (approx. 10%) of the o-chlorotoluene solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once the reaction has started, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
Cool the resulting solution to room temperature. The Grignard reagent is now ready for use. A yield of approximately 98.5% can be expected.[10]
Part B: Kumada Coupling Materials:
-
o-Tolylmagnesium chloride solution in THF (from Part A) (1.2 eq)
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
Nickel catalyst (e.g., NiCl₂(dppe), 1-5 mol%)
-
Anhydrous THF
Procedure:
-
To a separate, dry, inert-atmosphere flask, add the aryl halide and the nickel catalyst in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared o-tolylmagnesium chloride solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Emerging Alternatives: C-H Activation and Decarboxylative Coupling
While traditional cross-coupling reactions are powerful, they often require pre-functionalized starting materials. Two emerging strategies, C-H activation and decarboxylative coupling, offer more atom-economical and direct routes to o-tolylated products.
-
Direct C-H Arylation: This approach involves the direct coupling of an o-tolyl source with an unactivated C-H bond on the substrate.[12] Palladium catalysis is often employed, and the regioselectivity can be controlled by directing groups on the substrate.[13] This method avoids the need to pre-install a halide or organometallic functionality, streamlining the synthetic sequence.
-
Decarboxylative Coupling: This strategy utilizes carboxylic acids as readily available and stable coupling partners.[14] The carboxylic acid group is extruded as carbon dioxide, generating an aryl radical or organometallic species in situ, which then participates in the cross-coupling. This method provides an alternative to traditional organometallic reagents.
These newer methods are rapidly evolving and offer exciting possibilities for the synthesis of complex molecules. As research in these areas progresses, they are likely to become increasingly valuable tools for the introduction of the o-tolyl group and other aryl moieties.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis [organic-chemistry.org]
A Comparative Guide to the Validation of Products from 2-(2-Methylphenyl)-1,3,2-dioxaborinane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of products derived from 2-(2-methylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions against alternative organoboron reagents and other established cross-coupling methodologies. The synthesis of sterically hindered biaryl compounds, such as those containing an ortho-methylphenyl motif, is a common challenge in medicinal chemistry and materials science. The choice of reagents and reaction conditions can significantly impact yield, purity, and overall efficiency. This document presents available experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of the organoboron reagent is critical, especially when dealing with sterically demanding substrates like the ortho-tolyl group. This compound is a cyclic boronic ester that offers a balance of stability and reactivity.
Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1][2] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the transmetalation step.[1] However, this comes at the cost of stability, as boronic acids are prone to decomposition via pathways like protodeboronation and oxidation.[1][2] In contrast, boronate esters, including dioxaborinanes and the commonly used pinacol esters, exhibit significantly greater stability, making them easier to handle, purify, and store.[1][2][3] This stability can lead to more reproducible results and potentially higher isolated yields in complex syntheses.[1]
For sterically hindered couplings, the use of boronic esters can be advantageous.[4] The following table provides a comparative overview of the performance of various 2-tolylboron reagents in the Suzuki-Miyaura coupling with 4-bromoanisole. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, which can influence yields.
Table 1: Comparison of 2-Tolylboron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Reagent | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [5][6] |
| 2-Tolylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | 75-90 | [7] |
| This compound | Data not available for this specific coupling | - | - | - | - | - | - |
| 2-Tolyl MIDA boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF | 100 | 18 | ~70-85 | [8][9] |
Yields are approximate and can vary based on specific reaction conditions.
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is widely used, other cross-coupling methods offer viable alternatives for the synthesis of ortho-methylated biaryls, each with its own set of advantages and disadvantages.
Table 2: Comparison of Alternative Cross-Coupling Reactions for the Synthesis of 2-Methyl-4'-methoxybiphenyl
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages | Typical Yield (%) | Reference(s) |
| Kumada | 2-Tolylmagnesium bromide | Ni or Pd complexes | High reactivity, cost-effective (especially with Ni) | Low functional group tolerance, requires inert conditions | 80-95 | [10][11][12] |
| Negishi | 2-Tolylzinc chloride | Ni or Pd complexes | High reactivity and functional group tolerance | Organozinc reagents are moisture-sensitive and often prepared in situ | 85-98 | [13][14][15] |
| Stille | 2-Tolyltributylstannane | Pd complexes | High functional group tolerance, stable organotin reagents | Toxicity of organotin compounds and byproducts | 70-95 | [16][17][18] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a 2-Aryl-1,3,2-dioxaborinane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen).
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19][20]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reagent Comparison
A generalized workflow for comparing the efficacy of different organoboron reagents in a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for comparing organoboron reagents.
Signaling Pathways of Biaryl Compounds
Biaryl motifs are prevalent in a vast number of pharmacologically active compounds and natural products.[21][22][23] The specific signaling pathway modulated by a biaryl-containing molecule is entirely dependent on its overall structure and the target protein it interacts with. For instance, many kinase inhibitors feature biaryl cores that occupy the ATP-binding site, thereby interfering with downstream signaling cascades involved in cell proliferation and survival. Abnormal activation or inhibition of various signaling pathways can contribute to tumorigenesis and the development of drug resistance.[24] The synthesis of diverse biaryl libraries, including those with challenging ortho-substituents, is therefore crucial for drug discovery efforts targeting these pathways.
Caption: Conceptual inhibition of a kinase signaling pathway by a biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Coupling Reactions: Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a cross-coupling methodology is paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of five cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. By presenting quantitative yield data, detailed experimental protocols, and visual guides to reaction workflows, this document aims to empower chemists to make informed decisions for their synthetic challenges.
Comparative Yield Analysis
The efficiency of a cross-coupling reaction is highly dependent on the substrates, catalyst system, and reaction conditions. The following tables summarize representative yields for each of the five major cross-coupling methods, offering a comparative glance at their performance with various coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly biaryl structures, valued for its mild conditions and the use of generally non-toxic boronic acid reagents.[1]
| Electrophile | Nucleophile | Catalyst System (Loading) | Solvent | Base | Temp. (°C) | Yield (%) |
| Aryl Bromide | Phenylboronic Acid | PdCl₂(Ln.@β-CD) (0.01 mol%) | Water | K₃PO₄·7H₂O | 100 | 96 |
| Aryl Bromide | Arylboronic Acid | Palladacycle (0.04 mol%) | Water | Na₂CO₃ | RT | 95 |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂/SPhos | Toluene/H₂O | K₃PO₄ | 100 | 98 |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 99 |
| 2-Chloropyridine | 3-Thienylboronic Acid | PEPPSI-IPr | Dioxane | K₂CO₃ | 100 | 92 |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene.[2] This method is a powerful tool for C-C bond formation and is noted for its stereoselectivity.[2]
| Electrophile | Alkene | Catalyst System (Loading) | Solvent | Base | Temp. (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | DMF | Et₃N | 100 | 95 |
| 4-Bromobenzonitrile | Methyl Acrylate | Pd(OAc)₂/P(o-tolyl)₃ | Acetonitrile | Et₃N | Reflux | 90 |
| Phenyl Triflate | Ethyl Acrylate | Pd(OAc)₂/dppp | DMF | Et₃N | 80 | 85 |
| 1-Iodo-4-nitrobenzene | n-Butyl Acrylate | Pd/C | DMF | NaOAc | 130 | 98 |
| 2-Bromotoluene | Styrene | Pd(PPh₃)₄ | Acetonitrile | Et₃N | 80 | 75 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of substituted alkynes.[3] The reaction is known for its mild conditions, often being carried out at room temperature.[3]
| Electrophile | Alkyne | Catalyst System (Loading) | Solvent | Base | Temp. (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF | Diisopropylamine | RT | 89 |
| 4-Bromobenzaldehyde | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Triethylamine | - | 50 | 91 |
| Vinyl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Benzene | n-Butylamine | RT | 94 |
| 4-Iodoanisole | Phenylacetylene | Pd/C/CuI | DMF | Et₃N | 100 | 95 |
| 2-Iodothiophene | 1-Octyne | Pd(OAc)₂/PPh₃/CuI | DMF | K₂CO₃ | 60 | 88 |
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[4] A key advantage of this method is the tolerance of a wide variety of functional groups.[5] However, the toxicity of organotin reagents is a significant drawback.[4]
| Electrophile | Organostannane | Catalyst System (Loading) | Solvent | Additive | Temp. (°C) | Yield (%) |
| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | THF | - | 60 | 92 |
| Bromobenzene | Phenyltributyltin | Pd₂(dba)₃/P(o-tolyl)₃ | Toluene | - | 100 | 85 |
| 4-Chlorotoluene | Tributyl(1-ethoxyvinyl)tin | PdCl₂(PPh₃)₂ | Dioxane | - | 100 | 78 |
| Benzoyl Chloride | Allyltributyltin | Pd(PPh₃)₄ | THF | - | 25 | 95 |
| Vinyl Triflate | 2-Furyltributyltin | Pd(OAc)₂/AsPh₃ | DMF | CuI | 25 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and amines.[6] This reaction has become a vital tool in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.[6]
| Electrophile | Amine | Catalyst System (Loading) | Solvent | Base | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | Toluene | NaOt-Bu | Reflux | 99 |
| Bromobenzene | Aniline | Pd(OAc)₂/BINAP | Toluene | Cs₂CO₃ | 100 | 95 |
| 1-Bromo-4-tert-butylbenzene | n-Hexylamine | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | NaOt-Bu | 80 | 98 |
| 4-Bromoanisole | Diphenylamine | Pd(OAc)₂/DPPF | Toluene | K₃PO₄ | 110 | 92 |
| 2-Chloropyridine | Benzylamine | Pd-PEPPSI-IPr | t-Amyl alcohol | K₃PO₄ | 100 | 89 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Acetonitrile (5 mL)
Procedure:
-
In a flask, dissolve the aryl iodide, alkene, Pd(OAc)₂, and P(o-tolyl)₃ in acetonitrile.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol[7]
Materials:
-
Aryl halide (0.81 mmol, 1.0 eq)
-
Alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
THF (5 mL)
Procedure:
-
To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel to afford the coupled product.
Stille Coupling Protocol[5][8]
Materials:
-
Organic halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide and Pd(PPh₃)₄.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.[5]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination Protocol[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the aryl halide and the amine.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate, wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Cross-Coupling Mechanisms
Understanding the underlying catalytic cycles and experimental workflows is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams, generated using Graphviz, illustrate these fundamental processes.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Assessing Compound Purity in Suzuki-Miyaura Coupling: A Comparative Guide to 2-(o-tolyl)-1,3,2-dioxaborinane and its Alternatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone, and the choice of the organoboron reagent significantly impacts reaction efficiency, yield, and ultimately, the purity of the final product. This guide provides a comprehensive comparison of 2-(o-tolyl)-1,3,2-dioxaborinane with its common alternatives, focusing on the critical aspect of compound purity, supported by experimental data and detailed protocols.
The stability and handling characteristics of the boron reagent are crucial factors influencing the purity of the resulting coupled product. While traditional boronic acids are effective, they can be prone to decomposition and side reactions, which can introduce impurities that are often difficult to separate.[1] Boronate esters, such as 2-(o-tolyl)-1,3,2-dioxaborinane, and other stabilized forms like potassium organotrifluoroborates and MIDA boronates, have been developed to address these stability issues, often leading to cleaner reaction profiles and higher purity of the isolated compounds.[1][2]
Comparative Performance of Boron Reagents
The choice of boron reagent in a Suzuki-Miyaura coupling reaction represents a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, their lower stability can result in the formation of byproducts through processes like protodeboronation.[2] In contrast, boronate esters and other stabilized reagents offer enhanced stability, which can translate to more reproducible results and higher isolated yields of the pure product, particularly in complex syntheses.[1]
| Reagent Type | Key Advantages | Key Disadvantages | Impact on Purity |
| Boronic Acids (e.g., o-tolylboronic acid) | High reactivity, potentially faster reactions.[1] | Lower stability, susceptible to decomposition and side reactions (e.g., protodeboronation).[2] | Can lead to byproducts, requiring more rigorous purification. Purity of starting material can be challenging to maintain.[1] |
| Dioxaborinane Esters (e.g., 2-(o-tolyl)-1,3,2-dioxaborinane) | Good balance of reactivity and stability. | Can be less reactive than the corresponding boronic acid. | Generally cleaner reactions compared to boronic acids, leading to higher product purity with simpler purification. |
| Potassium Trifluoroborates (e.g., Potassium o-tolyltrifluoroborate) | High stability, crystalline solids, easy to handle.[2] | May require specific conditions for efficient coupling. | High stability of the reagent minimizes the formation of impurities from reagent decomposition. |
| MIDA Boronates (e.g., o-tolyl MIDA boronate) | Exceptionally stable, compatible with multi-step, one-pot sequences.[2] | Generally lower reactivity compared to boronic acids.[2] | Excellent for complex syntheses where reagent stability is critical, leading to very clean reaction profiles and high purity products. |
Experimental Protocols
To objectively assess the purity of compounds synthesized using these different boron reagents, standardized experimental and analytical protocols are essential.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boron reagent (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
System:
-
HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
Mobile Phase:
-
A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]
-
B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 90 |
| 15.1 | 30 |
| 20.0 | 30 |
Parameters:
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
UV Detection: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified product and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the area of the main product peak and any impurity peaks.
-
Calculate the purity percentage using the area percent method.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the key workflows.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for purity assessment using HPLC.
Conclusion
The selection of an appropriate organoboron reagent is a critical parameter in optimizing the purity of compounds synthesized via the Suzuki-Miyaura cross-coupling reaction. While 2-(o-tolyl)-1,3,2-dioxaborinane offers a good balance of reactivity and stability, alternatives like potassium trifluoroborates and MIDA boronates provide enhanced stability, which can be advantageous in achieving high-purity targets, especially in the context of complex, multi-step syntheses prevalent in drug discovery and development. By employing standardized experimental and analytical protocols, researchers can make informed decisions to maximize the purity and yield of their desired compounds.
References
A Comparative Guide to the Mechanistic Profile of 2-(2-Methylphenyl)-1,3,2-dioxaborinane in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate organoboron reagent is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of 2-(2-methylphenyl)-1,3,2-dioxaborinane, a cyclic boronate ester, with its parent boronic acid (2-methylphenylboronic acid) in the context of Suzuki-Miyaura cross-coupling reactions. The information is supported by established mechanistic principles and representative experimental data for these classes of compounds.
Core Comparison: Reactivity vs. Stability
The central consideration when choosing between a boronic acid and its corresponding boronate ester, such as this compound, lies in the balance between reactivity and stability.
-
Boronic Acids (e.g., 2-Methylphenylboronic acid): These compounds are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2] This enhanced reactivity is frequently attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][2] However, this reactivity is offset by lower stability. Boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can compromise their shelf-life and reduce reaction yields.[1]
-
Boronate Esters (e.g., this compound): Cyclic esters like dioxaborinanes or the more common pinacol esters offer significantly enhanced stability.[1][3] They are often robust, crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is advantageous for multi-step syntheses and for building libraries of compounds. The trade-off is a generally lower reaction rate compared to the parent boronic acid, as the ester must often first hydrolyze in situ to the more reactive boronic acid before transmetalation can occur, although direct transmetalation from the ester is also possible.[2][4]
Data Presentation: Comparative Reaction Kinetics
While specific kinetic data for this compound is not extensively documented in comparative studies, the following table presents representative kinetic data from a detailed mechanistic investigation comparing a generic arylboronic acid with its pinacol boronate ester in a Suzuki-Miyaura reaction.[4] This data illustrates the general performance differences expected between the two classes of reagents.
Table 1: Representative Kinetic Comparison of Arylboronic Acid vs. Arylboronate Ester
| Boron Reagent Class | Representative Compound | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Key Observation |
| Arylboronic Acid | 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 | A discrete pre-transmetalation intermediate was observed.[4] |
| Arylboronate Ester | 4-Fluorophenylboronic acid pinacol ester | Not determined | Slow | No discrete intermediate was observed, attributed to steric bulk. Slow formation of product.[4] |
| Arylboronate Ester | α-hydroxyisobutyrate boronic ester | 2.26 ± 0.31 | 0.39 | Reacted more slowly than the boronic acid but considerably faster than the pinacol ester.[4] |
Data sourced from kinetic analysis of pre-transmetalation complexes in THF solution by ¹⁹F NMR spectroscopy.[4]
Mechanistic Considerations & Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice between the boronic acid and the ester directly impacts the "Transmetalation" step. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group (R²) to the palladium center.[7] Boronate esters may undergo this step directly or, more commonly, after hydrolysis to the boronic acid.
Caption: The inverse relationship between reactivity and stability for boronic acids and esters.
Experimental Protocols
The following provides a generalized protocol for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the performance of this compound against 2-methylphenylboronic acid.
Objective: To compare the reaction yield and rate of an aryl boronate ester versus its corresponding boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Alternative: 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux and magnetic stirring
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the boron reagent (1.2 mmol - either the dioxaborinane or the boronic acid), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product and calculate the isolated yield. Compare the yield and reaction time for the two different boron reagents.
Caption: Workflow for comparing the reactivity of boronic acids and boronate esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Dioxaborinane vs. Boronic Acid: A Comprehensive Cost-Benefit Analysis for Researchers
In the landscape of synthetic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools. Among these, dioxaborinanes, cyclic esters of boronic acids, have emerged as a popular alternative. This guide provides a detailed cost-benefit analysis of using dioxaborinanes versus free boronic acids, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Executive Summary
The choice between a dioxaborinane and a boronic acid hinges on a trade-off between stability and reactivity. Dioxaborinanes offer significantly enhanced stability, simplifying handling, purification, and storage. This stability, however, comes at the cost of an additional synthetic step and potentially reduced reactivity in certain applications. Conversely, while boronic acids are more reactive, their inherent instability can lead to challenges in purification, stoichiometric control, and long-term storage, potentially impacting reproducibility and overall cost-effectiveness.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of dioxaborinanes and boronic acids in common applications.
| Parameter | Dioxaborinane (Neopentyl Glycol Ester) | Boronic Acid | Key Advantages of Dioxaborinane | Key Advantages of Boronic Acid |
| Stability (Hydrolysis) | High. Significantly more stable towards hydrolysis and oxidation.[1][2][3] | Low to moderate. Prone to dehydration to form cyclic boroxine trimers and susceptible to protodeboronation.[4] | Improved shelf-life, easier handling, and compatibility with a wider range of reaction conditions. | No need for a protecting group strategy. |
| Purification | Generally straightforward (e.g., chromatography, crystallization).[5] | Can be challenging due to polarity and instability. Often requires specialized techniques like derivatization.[6] | Simplified purification protocols, leading to time and cost savings. | Fewer purification steps if the crude product is of sufficient purity. |
| Stoichiometry | Well-defined and stable, allowing for precise stoichiometric control. | Can be complicated by the presence of boroxine trimers, affecting reaction reproducibility.[4] | More reliable and reproducible reaction outcomes. | Direct use without the need to account for a protecting group. |
| Reactivity (Suzuki-Miyaura) | Generally lower than the corresponding boronic acid.[7] | Higher intrinsic reactivity.[7] | Can be advantageous for controlling reaction selectivity. | Faster reaction rates and potentially higher yields under optimized conditions. |
| Cost | Additional cost of the diol (e.g., neopentyl glycol) and the esterification step. | Lower initial reagent cost. | Potential for overall cost savings through improved stability, easier purification, and higher reproducibility. | Lower upfront chemical cost. |
Suzuki-Miyaura Coupling Yield Comparison
| Boron Reagent | Aryl Halide | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95% | [5] |
| Phenylboronic acid neopentyl glycol ester | 4-Bromoanisole | 4-Methoxybiphenyl | 89% | [5] |
| 2-Formylphenylboronic acid | 1-Bromo-4-iodobenzene | 4'-(2-Formylphenyl)biphenyl | 75% | Hypothetical Data |
| 2-Formylphenylboronic acid neopentyl glycol ester | 1-Bromo-4-iodobenzene | 4'-(2-Formylphenyl)biphenyl | 92% | Hypothetical Data |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Experimental Protocols
Synthesis of 2-Phenyl-1,3,2-dioxaborinane
This protocol describes the formation of a simple dioxaborinane from phenylboronic acid and 1,3-propanediol.
Materials:
-
Phenylboronic acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add phenylboronic acid and toluene.
-
Add 1,3-propanediol to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Add anhydrous magnesium sulfate to the solution to remove any residual water.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-phenyl-1,3,2-dioxaborinane.
-
The product can be further purified by distillation or recrystallization if necessary.
General Protocol for Suzuki-Miyaura Cross-Coupling Using an Arylboronic Acid
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Relationship: Decision-Making Workflow
Caption: A decision-making workflow for selecting between a dioxaborinane and a boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Cost-Benefit Analysis
Cost of Dioxaborinane Strategy:
-
Initial Costs: Higher due to the need for a diol (e.g., neopentyl glycol, 1,3-propanediol) and potentially a catalyst for the esterification reaction.
-
Process Costs: An additional synthetic step (esterification) adds to labor and solvent costs.
-
Potential Savings:
-
Reduced Purification Costs: Dioxaborinanes are often crystalline and less polar than boronic acids, simplifying purification by chromatography or recrystallization and reducing solvent consumption and time.
-
Improved Reproducibility: The enhanced stability and well-defined nature of dioxaborinanes can lead to more consistent reaction outcomes, reducing the need for costly repeat experiments.
-
Long-Term Storage: The ability to store dioxaborinanes for extended periods without degradation prevents waste of valuable starting materials.
-
Cost of Boronic Acid Strategy:
-
Initial Costs: Lower, as it involves only the boronic acid itself.
-
Process Costs:
-
Higher Purification Costs: The inherent instability and polarity of many boronic acids can make purification difficult and resource-intensive.[6] The formation of boroxines can also complicate purification.
-
Potential for Failed Reactions: The instability of boronic acids can lead to lower yields and failed reactions, requiring costly troubleshooting and repetition.
-
Storage Costs: May require special handling and storage conditions (e.g., refrigeration, inert atmosphere) to prevent degradation, adding to long-term costs.
-
Conclusion
The decision to use a dioxaborinane over a boronic acid is a strategic one that should be guided by the specific requirements of the synthesis. For complex, multi-step syntheses where stability, reproducibility, and ease of handling are paramount, the initial investment in preparing a dioxaborinane is often justified by the downstream savings in purification and the reduced risk of failed reactions. In contrast, for simple, single-step reactions where high reactivity is the primary concern and the boronic acid is known to be relatively stable, the direct use of a boronic acid may be the more economical choice. Ultimately, a thorough evaluation of the stability of the specific boronic acid, the complexity of the synthetic route, and the overall project budget will enable researchers to make the most cost-effective decision.
References
Reactivity of Substituted Phenyl Dioxaborinanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted phenyl dioxaborinanes, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. The reactivity of these organoboron compounds is a critical factor in the efficiency of carbon-carbon bond formation, a cornerstone of modern synthetic chemistry and drug discovery. This document summarizes experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the selection and application of these reagents.
Introduction
Phenyl dioxaborinanes, as derivatives of boronic acids, are essential reagents in palladium-catalyzed cross-coupling reactions. Their stability, ease of handling, and reactivity make them valuable alternatives to boronic acids. The electronic nature of substituents on the phenyl ring and the structure of the dioxaborinane ring itself significantly influence the rate and yield of these reactions. Generally, electron-donating groups on the phenyl ring increase the nucleophilicity of the aryl group, while electron-withdrawing groups decrease it, affecting the crucial transmetalation step in the catalytic cycle.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted phenyl dioxaborinanes based on kinetic data from Suzuki-Miyaura cross-coupling reactions. The reactivity is often assessed by monitoring the rate of product formation under controlled conditions.
| Substituent on Phenyl Ring | Dioxaborinane Ring System | Relative Reactivity (k, s⁻¹) | Key Observations |
| 4-Fluoro (Electron-withdrawing) | Catechol | 1.30 x 10⁻⁶ (at -30 °C, extrapolated) | The electron-deficient catechol ester moiety significantly slows down the migratory ability of the aryl group compared to less electron-poor esters.[1] |
| 4-Fluoro (Electron-withdrawing) | 4,5-Dimethoxycatechol | 2.43 x 10⁻³ | Electron-donating groups on the catechol backbone can increase the transmetalation rate, though their influence may be less pronounced than that of electron-withdrawing groups.[1] |
| 4-Fluoro (Electron-withdrawing) | 3,6-Dimethoxycatechol | 3.34 x 10⁻³ | Similar to the 4,5-dimethoxycatechol derivative, showcasing the impact of substituents on the diol component.[1] |
| Unsubstituted Phenyl | Not specified | Varies | The use of a base is crucial for the transmetalation step, significantly reducing the energy barrier.[2] |
| Various Electron-Donating Groups | Not specified | Generally Higher | Electron-donating groups increase electron density on the phenyl ring, enhancing its nucleophilicity and reactivity in electrophilic aromatic substitution-like transmetalation.[3][4] |
| Various Electron-Withdrawing Groups | Not specified | Generally Lower | Electron-withdrawing groups decrease electron density, making the phenyl ring less nucleophilic and thus less reactive.[3][4] |
Experimental Protocols
The following are generalized experimental protocols for assessing the reactivity of substituted phenyl dioxaborinanes in a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A common method for evaluating reactivity involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a substituted phenylboronic acid derivative.
-
Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Reagent Addition : Add the aryl halide, the substituted phenyl dioxaborinane, and a solvent (e.g., 1,4-dioxane, toluene, aqueous mixtures).[5][6]
-
Reaction Conditions : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for a specified period.
-
Monitoring : The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of product formation and consumption of starting materials.
-
Workup and Analysis : After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography. The structure and purity are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Kinetic Studies by NMR Spectroscopy
For more precise reactivity comparisons, kinetic studies can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation : A solution of the palladium complex and the substituted phenyl dioxaborinane is prepared in a deuterated solvent (e.g., THF-d₈) inside an NMR tube.
-
Data Acquisition : The reaction is initiated, often at a low temperature, and ¹H or ¹⁹F NMR spectra are acquired at regular intervals.[1]
-
Analysis : The rate constants are determined by monitoring the disappearance of a starting material peak or the appearance of a product peak over time and fitting the data to an appropriate rate law (e.g., first-order decay).[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key transmetalation step where the substituted phenyl group is transferred from the boron atom to the palladium center.[7][8][9]
Caption: The Suzuki-Miyaura catalytic cycle.
Logical Workflow for Reactivity Assessment
The following diagram outlines the logical workflow for comparing the reactivity of different substituted phenyl dioxaborinanes.
Caption: Workflow for comparing dioxaborinane reactivity.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron-Withdrawing and Donating Effects in Organic Chemistry [studypug.com]
- 4. Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(2-Methylphenyl)-1,3,2-dioxaborinane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 2-(2-Methylphenyl)-1,3,2-dioxaborinane, a member of the organoboron family. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety Precautions: Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although the toxicological properties of this specific compound may not be fully investigated, related boronic acid derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[4] |
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal.[6] In-lab treatment may be an option for small quantities of similar, less hazardous boronic acids, but it is crucial to verify if this is permitted by your institution and local regulations before proceeding.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, should be collected in a designated, sealed container for hazardous solid waste.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[7] Boron compounds, in general, can be harmful to wildlife.[8]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid esters into more water-soluble boronate salts.[5] This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinsate collected as hazardous waste.[5]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Experimental Protocol: In-Lab Neutralization of Small Quantities (Proceed with Caution)
This protocol is adapted from procedures for simple boronic acids and should only be considered for very small quantities of this compound if expressly permitted by your institution's safety office and local regulations. Boronic acid esters can be hydrolyzed to the corresponding boronic acid, which is a weak acid and can be neutralized.
Materials:
-
Small quantity of aqueous waste containing this compound
-
Mild base solution (e.g., sodium bicarbonate or sodium carbonate solution)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Place the aqueous waste solution in a beaker with a stir bar in a chemical fume hood.
-
Slowly add the mild base solution portion-wise while stirring. Be aware of potential gas evolution (carbon dioxide if using bicarbonate or carbonate).
-
After the initial reaction subsides, check the pH of the solution.
-
Continue to add the basic solution until the pH is between 6.0 and 8.0.[6]
-
Once neutralized, this solution must still be collected and disposed of as hazardous chemical waste, unless your local wastewater authority explicitly permits drain disposal of neutralized boron-containing solutions. Do not assume it is safe for drain disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BFO2 | CID 2759037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 2-(2-Methylphenyl)-1,3,2-dioxaborinane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methylphenyl)-1,3,2-dioxaborinane. The following procedures and recommendations are compiled from safety data sheets of structurally similar compounds and general best practices for laboratory chemical handling.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided herein is based on data for analogous dioxaborinane and dioxaborolane compounds. Users must conduct a thorough risk assessment for their specific application and handling conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn in situations with a splash hazard.[1][2][3][4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). A lab coat or chemically resistant apron should be worn.[2][3] | Inspect gloves for integrity before each use.[2] Contaminated clothing should be removed and washed before reuse.[4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] | If ventilation is inadequate or if aerosols or dusts are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[3] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and prevent accidents.
-
Handling:
-
Storage:
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.
Experimental Protocol: Step-by-Step Guidance for Safe Use
-
Preparation:
-
Before starting, ensure all necessary PPE is readily available and in good condition.
-
Work within a certified chemical fume hood.
-
Have spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) accessible.
-
-
Handling and Use:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use clean, dry, and appropriate labware (e.g., glass, stainless steel).
-
If transferring the substance, use non-sparking tools.
-
Keep the container closed when not in use.
-
-
Cleanup:
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Decontaminate all labware that has come into contact with the chemical.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
